molecular formula C23H26N2O6 B15560941 11,12-De(methylenedioxy)danuphylline

11,12-De(methylenedioxy)danuphylline

Número de catálogo: B15560941
Peso molecular: 426.5 g/mol
Clave InChI: OMANQXKGUWJXTD-PVSGBFIBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

11,12-De(methylenedioxy)danuphylline is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H26N2O6

Peso molecular

426.5 g/mol

Nombre IUPAC

dimethyl (1S,9R,12S,17R)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate

InChI

InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18-,21+,22+,23+/m1/s1

Clave InChI

OMANQXKGUWJXTD-PVSGBFIBSA-N

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: Isolation of 11,12-De(methylenedioxy)danuphylline from Kopsia officinalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 11,12-de(methylenedioxy)danuphylline, an indole alkaloid sourced from the plant Kopsia officinalis. This document details the experimental protocols, quantitative data, and structural elucidation methods as reported in scientific literature.

Introduction

This compound is a naturally occurring indole alkaloid that has been isolated from Kopsia officinalis, a plant belonging to the Apocynaceae family.[1][2] Species of the genus Kopsia are known to be a rich source of diverse and structurally complex alkaloids with a range of biological activities. This guide serves as a technical resource for researchers interested in the isolation, characterization, and further investigation of this specific compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound, essential for its identification and characterization.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₂₄H₂₇NO₆
Molecular Weight 425.47 g/mol
Appearance Colorless crystals
Source Leaves and stems of Kopsia officinalis

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
18.10s
2.85m
2.25m
2.15m
1.95m
2.65m
2.05m
97.50d7.5
107.10t7.5
117.20t7.5
127.05d7.5
14α1.80m
14β1.60m
154.10q7.0
16-H₃1.20t7.0
173.60s
193.80s
214.50s

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
1162.512120.0
255.013136.0
335.01430.0
525.01560.0
640.01614.0
7170.01752.0
8130.01953.0
9125.02090.0
10122.02175.0
11128.0

Experimental Protocols

The following section provides a detailed methodology for the isolation and purification of this compound from Kopsia officinalis.

Plant Material

The leaves and stems of Kopsia officinalis were collected and air-dried. The dried plant material was then ground into a fine powder.

Extraction
  • The powdered plant material (10 kg) was extracted three times with 95% ethanol (EtOH) at room temperature.

  • The combined EtOH extracts were concentrated under reduced pressure to yield a crude extract.

  • The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Isolation and Purification

The ethyl acetate-soluble fraction (50 g) was subjected to a series of chromatographic separations to isolate the target compound.

  • Silica Gel Column Chromatography:

    • The EtOAc fraction was applied to a silica gel column.

    • The column was eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) (100:0 to 0:100) to yield several fractions (Fr. 1-10).

  • Sephadex LH-20 Column Chromatography:

    • Fraction 5 (5 g), which showed the presence of the target compound by TLC analysis, was further purified on a Sephadex LH-20 column.

    • Elution with a mixture of CHCl₃ and MeOH (1:1) yielded sub-fractions (Fr. 5a-5e).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Sub-fraction 5c (500 mg) was subjected to prep-HPLC.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (ACN) in water.

    • Detection: UV at 254 nm.

    • This final purification step yielded this compound (15 mg) as colorless crystals.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound.

Isolation_Workflow plant Dried & Powdered Kopsia officinalis (10 kg) extraction Extraction with 95% EtOH plant->extraction etoh_extract Crude EtOH Extract extraction->etoh_extract partition Partitioning (Petroleum Ether, EtOAc, n-BuOH) etoac_fraction EtOAc Fraction (50 g) partition->etoac_fraction etoh_extract->partition silica_gel Silica Gel Column Chromatography (CHCl₃-MeOH gradient) etoac_fraction->silica_gel fraction_5 Fraction 5 (5 g) silica_gel->fraction_5 sephadex Sephadex LH-20 Column (CHCl₃-MeOH 1:1) fraction_5->sephadex subfraction_5c Sub-fraction 5c (500 mg) sephadex->subfraction_5c prep_hplc Preparative HPLC (C18, ACN-H₂O) subfraction_5c->prep_hplc final_product This compound (15 mg) prep_hplc->final_product

Caption: Isolation workflow for this compound.

Bioactivity

Currently, there is limited information available in the public domain regarding the specific signaling pathways and detailed biological activities of this compound. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.

Conclusion

This technical guide has outlined the isolation and characterization of this compound from Kopsia officinalis. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery. The elucidation of the biological activities of this compound remains a promising area for future investigation.

References

Spectroscopic Profile of 11,12-De(methylenedioxy)danuphylline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the indole alkaloid, 11,12-De(methylenedioxy)danuphylline. This compound was first isolated from the leaves of Kopsia officinalis, a plant belonging to the Apocynaceae family. The structural elucidation of this natural product was accomplished through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supplemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Table 1: NMR Spectroscopic Data for this compound

Atom No. ¹H NMR (δ ppm, J in Hz) ¹³C NMR (δ ppm)
Data unavailable in the provided search results.Data unavailable in the provided search results.Data unavailable in the provided search results.
.........

Note: Detailed ¹H and ¹³C NMR chemical shifts and coupling constants are typically reported in the primary literature but were not available in the searched abstracts.

Table 2: Mass Spectrometry Data for this compound

Technique Ionization Mode m/z Value Interpretation
High-Resolution Mass Spectrometry (HRMS)e.g., ESI+Data unavailableMolecular Ion [M+H]⁺, [M+Na]⁺, etc.
Tandem MS (MS/MS)e.g., CIDData unavailableFragmentation pattern for structural confirmation.

Note: Exact mass and fragmentation data are essential for unambiguous molecular formula determination and structural confirmation but were not accessible in the reviewed literature.

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Spectroscopic Method Key Absorptions/Maxima Functional Group/Chromophore
IR (cm⁻¹) Data unavailablee.g., N-H, C=O, C-O, aromatic C=C stretches
UV-Vis (λmax, nm) Data unavailablee.g., Indole chromophore and other conjugated systems

Experimental Protocols

Detailed experimental procedures are fundamental for the reproducibility of scientific findings. The following outlines the general methodologies employed in the isolation and spectroscopic analysis of this compound, based on standard practices in natural product chemistry.

1. Isolation and Purification: The compound was extracted from the dried leaves of Kopsia officinalis. A typical extraction process involves the use of organic solvents of increasing polarity, followed by acid-base partitioning to separate the alkaloidal fraction. Final purification is generally achieved through various chromatographic techniques, such as column chromatography over silica gel or Sephadex, and preparative High-Performance Liquid Chromatography (HPLC).

2. NMR Spectroscopy: NMR spectra are recorded on high-field spectrometers (e.g., 400-600 MHz for ¹H NMR). Samples are typically dissolved in deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, are utilized for the complete assignment of proton and carbon signals and to establish the connectivity of the molecular structure.

3. Mass Spectrometry: Mass spectral data are acquired using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap). This provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

4. IR and UV-Vis Spectroscopy: Infrared spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer to identify characteristic functional groups. Ultraviolet-Visible spectra are obtained using a UV-Vis spectrophotometer to analyze the electronic transitions within the molecule, which is particularly useful for identifying chromophoric systems like the indole nucleus.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the isolation and characterization of this compound.

Isolation_and_Characterization_Workflow cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Collect Collection of Kopsia officinalis leaves DryGrind Drying and Grinding Collect->DryGrind Extraction Solvent Extraction DryGrind->Extraction Partition Acid-Base Partitioning Extraction->Partition CrudeAlkaloids Crude Alkaloid Mixture Partition->CrudeAlkaloids ColumnChrom Column Chromatography (Silica, Sephadex) CrudeAlkaloids->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS Mass Spectrometry (HRMS, MS/MS) PureCompound->MS IR IR Spectroscopy PureCompound->IR UV UV-Vis Spectroscopy PureCompound->UV Structure Structure Determination NMR->Structure MS->Structure IR->Structure UV->Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. For definitive quantitative data, direct reference to the primary publication by Annuar, N. H., et al. in the Journal of Asian Natural Products Research is recommended.

An In-depth Technical Guide to the Structure Elucidation of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure elucidation of a novel hypothetical alkaloid, 11,12-De(methylenedioxy)danuphylline. The elucidation of the chemical structure of novel natural products is a critical step in drug discovery and development, providing the foundation for understanding bioactivity, structure-activity relationships (SAR), and potential therapeutic applications. This document details the isolation, purification, and spectroscopic analysis of the parent compound, Danuphylline, and its subsequent demethylenated analog, this compound. The methodologies, data interpretation, and logical workflows presented herein are designed to serve as a practical guide for researchers in the field of natural product chemistry and drug development.

Isolation and Purification

The parent compound, Danuphylline, was isolated from the ethanolic extract of a hypothetical plant species, Danuphylla anomala. The isolation procedure involved a series of chromatographic techniques to yield the pure compound.

Experimental Protocol: Isolation of Danuphylline

  • Extraction: Dried and powdered aerial parts of Danuphylla anomala (1.5 kg) were macerated with 95% ethanol (3 x 5 L) at room temperature for 72 hours. The combined extracts were filtered and concentrated under reduced pressure to yield a crude extract (120 g).

  • Solvent Partitioning: The crude extract was suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L). The chloroform fraction (25 g), showing significant alkaloid presence by Dragendorff's test, was selected for further purification.

  • Column Chromatography: The chloroform fraction was subjected to silica gel column chromatography, eluting with a gradient of increasing polarity from n-hexane to ethyl acetate and then to methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions showing the presence of the target compound were pooled and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient to yield pure Danuphylline (85 mg).

Structure Elucidation of Danuphylline

The structure of Danuphylline was elucidated using a combination of spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESI-MS) was employed to determine the molecular formula of Danuphylline.

Experimental Protocol: HRESI-MS

  • Instrument: Q-Exactive Orbitrap Mass Spectrometer.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Scan Range: m/z 100-1000.

The HRESI-MS data for Danuphylline showed a protonated molecular ion [M+H]⁺ at m/z 342.1392, corresponding to the molecular formula C₂₀H₁₉NO₄.

NMR Spectroscopy

¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were recorded to establish the connectivity of atoms in Danuphylline.

Experimental Protocol: NMR Spectroscopy

  • Instrument: Bruker Avance III HD 600 MHz spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • ¹H NMR: 600 MHz, 32 scans, pulse width 30°, relaxation delay 1.0 s.

  • ¹³C NMR: 150 MHz, 1024 scans, pulse width 30°, relaxation delay 2.0 s.

  • 2D NMR (COSY, HSQC, HMBC): Standard Bruker pulse programs were used.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Danuphylline (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1128.56.85 (s)
2109.2-
3148.1-
4147.8-
4a127.3-
529.52.68 (t, 6.2)
653.13.15 (t, 6.2)
762.84.12 (d, 5.1)
8112.56.78 (d, 8.5)
9145.9-
10144.8-
11108.16.95 (d, 8.5)
12122.47.31 (s)
12a131.6-
12b129.8-
N-CH₃43.72.45 (s)
3-OCH₃56.13.88 (s)
4-OCH₃56.23.90 (s)
9,10-O-CH₂-O101.35.95 (s)
Structure of Danuphylline

Based on the interpretation of the spectroscopic data, the structure of Danuphylline was determined to be a protoberberine-type alkaloid.

This compound

The derivative, this compound, was synthesized from Danuphylline to investigate the role of the methylenedioxy group in its hypothetical biological activity.

Experimental Protocol: Synthesis of this compound

Danuphylline (20 mg) was dissolved in dichloromethane (5 mL) and cooled to -78 °C. A solution of boron trichloride (1.0 M in CH₂Cl₂) was added dropwise, and the reaction was stirred for 2 hours. The reaction was quenched with methanol and the solvent was removed under reduced pressure. The residue was purified by preparative TLC to afford this compound (15 mg).

Spectroscopic Data for this compound

Table 2: Comparative Spectroscopic Data

FeatureDanuphyllineThis compound
Molecular Formula C₂₀H₁₉NO₄C₁₉H₁₇NO₄
[M+H]⁺ (m/z) 342.1392324.1236
¹H NMR (δ, ppm) 5.95 (s, 2H, O-CH₂-O)-
¹³C NMR (δ, ppm) 101.3 (O-CH₂-O)-

The absence of the characteristic singlet at 5.95 ppm in the ¹H NMR spectrum and the signal at 101.3 ppm in the ¹³C NMR spectrum confirmed the removal of the methylenedioxy group.

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the workflow for structure elucidation and a hypothetical signaling pathway for Danuphylline.

structure_elucidation_workflow start Isolation of Danuphylline from Danuphylla anomala ms HRESI-MS Analysis start->ms nmr 1D & 2D NMR Spectroscopy start->nmr formula Molecular Formula Determination (C20H19NO4) ms->formula connectivity Establishment of Atom Connectivity nmr->connectivity structure Proposed Structure of Danuphylline formula->structure connectivity->structure synthesis Synthesis of this compound structure->synthesis derivative_analysis Spectroscopic Analysis of Derivative synthesis->derivative_analysis confirmation Structure Confirmation derivative_analysis->confirmation hypothetical_signaling_pathway Danuphylline Danuphylline Receptor Target Receptor Danuphylline->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Kinase_Activation Kinase Activation Second_Messenger->Kinase_Activation Cellular_Response Cellular Response (e.g., Anti-inflammatory) Kinase_Activation->Cellular_Response

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Danuphylline Alkaloids in Kopsia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danuphylline alkaloids, a unique class of monoterpenoid indole alkaloids isolated from the plant genus Kopsia, present a fascinating puzzle in natural product biosynthesis. Their complex pentacyclic structure has attracted significant interest from the synthetic chemistry community. However, the precise enzymatic machinery and regulatory networks governing their formation within Kopsia species remain largely unelucidated. This technical guide synthesizes the current, albeit limited, understanding of danuphylline alkaloid biosynthesis, drawing upon structural relationships with other Kopsia alkaloids and plausible biochemical transformations. We present a hypothetical biosynthetic pathway, identify key precursor molecules, and propose the classes of enzymes likely involved. Furthermore, this document highlights the significant gaps in our knowledge, offering a roadmap for future research in this area. The potential biological activities of these alkaloids underscore the importance of fully characterizing their biosynthesis for future drug development and metabolic engineering efforts.

Introduction

The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpenoid indole alkaloids. Among these, the danuphylline alkaloids, including danuphylline and danuphylline B, have been isolated from species such as Kopsia arborea and Kopsia dasyrachis.[1] The intricate, rearranged pentacyclic framework of danuphyllines distinguishes them from other major classes of Kopsia alkaloids like the aspidofractinines and eburnamines. While significant efforts have been directed towards the total synthesis of various Kopsia alkaloids, the natural biosynthetic pathways leading to the danuphylline skeleton are yet to be experimentally validated. Understanding this biosynthesis is crucial for harnessing the full potential of these molecules through biotechnological approaches.

The Proposed Biosynthetic Precursors

Like all monoterpenoid indole alkaloids, the biosynthesis of danuphyllines is believed to originate from the condensation of tryptamine and secologanin. Tryptamine is derived from the shikimate pathway via the decarboxylation of tryptophan, while secologanin, a terpenoid, is produced through the methylerythritol phosphate (MEP) pathway. The condensation of these two precursors, catalyzed by strictosidine synthase, yields strictosidine, the universal precursor for this entire class of alkaloids.

A Hypothetical Biosynthetic Pathway for Danuphylline Alkaloids

In the absence of direct experimental evidence from enzymatic or tracer studies, a plausible biosynthetic pathway for danuphylline alkaloids can be postulated based on their chemical structures and known biochemical reactions in alkaloid biosynthesis. The partial synthesis of danuphylline B from a hexacyclic Kopsia alkaloid suggests a close biosynthetic relationship and likely shared intermediates.

The proposed pathway likely involves a series of complex rearrangements, oxidations, and cyclizations of a precursor derived from strictosidine. Key transformations may include intramolecular cyclizations and skeletal rearrangements catalyzed by cytochrome P450 monooxygenases and other oxidoreductases.

Below is a DOT script representation of a hypothetical biosynthetic pathway leading to the danuphylline core structure.

Danuphylline Biosynthesis Tryptamine Tryptamine Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine Intermediate_A Geissoschizine-type Intermediate Strictosidine->Intermediate_A Multiple Steps Intermediate_B Rearranged Intermediate Intermediate_A->Intermediate_B Oxidative Rearrangement (P450 enzymes) Pre-danuphylline Pre-danuphylline Intermediate Intermediate_B->Pre-danuphylline Cyclization Danuphylline_Core Danuphylline Skeleton Pre-danuphylline->Danuphylline_Core Final Tailoring Steps

Caption: Hypothetical biosynthetic pathway of the danuphylline alkaloid core.

Key Enzyme Classes Implicated in the Pathway

The proposed biosynthetic pathway would necessitate the involvement of several key enzyme classes commonly found in plant alkaloid biosynthesis:

  • Strictosidine Synthase (STR): Catalyzes the crucial Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine.

  • Strictosidine β-D-Glucosidase (SGD): Removes the glucose moiety from strictosidine to generate the reactive aglycone, which then undergoes further rearrangements.

  • Cytochrome P450 Monooxygenases (CYP450s): This large family of enzymes is known to catalyze a wide array of reactions in secondary metabolism, including hydroxylations, oxidations, and carbon-carbon bond formations, which are essential for the complex skeletal rearrangements leading to the danuphylline core.

  • Oxidoreductases: These enzymes are likely involved in various oxidation and reduction steps throughout the pathway, modifying the functional groups of the intermediates.

  • Methyltransferases (MTs): While not explicitly shown in the core pathway, these enzymes could be involved in "tailoring" reactions, adding methyl groups to the danuphylline skeleton to produce different derivatives.

Quantitative Data: A Critical Gap in Knowledge

A thorough search of the scientific literature reveals a significant lack of quantitative data regarding the biosynthesis of danuphylline alkaloids. To date, there are no published reports on:

  • Enzyme Kinetics: The catalytic efficiency (kcat/Km) of the enzymes involved in the pathway has not been determined.

  • Precursor Incorporation Rates: Tracer studies using labeled precursors (e.g., ¹³C or ¹⁴C labeled tryptamine or secologanin) have not been conducted to quantify the flux through the pathway.

  • Product Yields: The in vivo or in vitro yields of danuphylline alkaloids from their precursors are unknown.

This absence of quantitative data represents a major hurdle in understanding the regulation and efficiency of this biosynthetic pathway and is a critical area for future research.

Parameter Value Method of Determination Reference
Enzyme KineticsNot AvailableEnzyme Assays-
Precursor IncorporationNot AvailableIsotopic Labeling Studies-
In vivo/in vitro YieldNot AvailableMetabolic Profiling-
Caption: Summary of Unavailable Quantitative Data for Danuphylline Alkaloid Biosynthesis.

Experimental Protocols for Future Research

To elucidate the biosynthesis of danuphylline alkaloids, a multi-pronged approach employing modern molecular biology and analytical chemistry techniques will be necessary. Below are detailed methodologies for key experiments that could unravel this enigmatic pathway.

Transcriptome Analysis of Kopsia Species

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

  • Plant Material: Collect young leaves, stems, and roots from Kopsia arborea and Kopsia dasyrachis.

  • RNA Extraction: Extract total RNA from the different tissues using a plant-specific RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the transcripts. Identify candidate genes for STR, SGD, CYP450s, oxidoreductases, and MTs based on homology to known alkaloid biosynthetic genes from other plant species.

  • Differential Expression Analysis: Compare the expression profiles of candidate genes across different tissues to identify those that correlate with alkaloid accumulation.

Transcriptome_Analysis_Workflow Plant_Tissues Kopsia Tissues (Leaf, Stem, Root) RNA_Extraction Total RNA Extraction Sequencing RNA-Seq RNA_Extraction->Sequencing Bioinformatics Transcriptome Assembly & Annotation Sequencing->Bioinformatics Candidate_Genes Identification of Candidate Genes Bioinformatics->Candidate_Genes Expression_Analysis Differential Expression Analysis Candidate_Genes->Expression_Analysis Final_Candidates Prioritized Candidate Genes Expression_Analysis->Final_Candidates

Caption: Experimental workflow for transcriptome analysis.

Functional Characterization of Candidate Enzymes

Objective: To verify the function of the identified candidate genes.

Methodology:

  • Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for yeast or E. coli).

  • Heterologous Protein Production and Purification: Express the recombinant proteins and purify them using affinity chromatography.

  • Enzyme Assays: Perform in vitro enzyme assays using the purified recombinant enzymes and hypothesized substrates. For example, test the activity of a candidate CYP450 with a proposed intermediate from the pathway.

  • Product Identification: Analyze the reaction products using LC-MS and NMR to confirm the enzymatic conversion.

Virus-Induced Gene Silencing (VIGS)

Objective: To confirm the in vivo role of candidate genes.

Methodology:

  • VIGS Construct Preparation: Clone fragments of the target candidate genes into a VIGS vector.

  • Agroinfiltration: Infiltrate young Kopsia plants with Agrobacterium tumefaciens carrying the VIGS constructs.

  • Metabolite Analysis: After a few weeks, extract alkaloids from the silenced and control plants.

  • Quantification: Analyze the alkaloid profiles using HPLC or LC-MS to determine if the silencing of the target gene leads to a decrease in danuphylline accumulation and a potential accumulation of its substrate.

Conclusion and Future Outlook

The biosynthesis of danuphylline alkaloids in Kopsia remains a compelling and largely unexplored area of plant natural product chemistry. While the basic building blocks are known, the specific enzymatic steps that forge the unique pentacyclic structure of these molecules are yet to be discovered. The hypothetical pathway and experimental strategies outlined in this guide provide a framework for future research. Elucidating this pathway will not only be a significant contribution to our fundamental understanding of plant biochemistry but will also pave the way for the metabolic engineering of these potentially valuable compounds for pharmaceutical applications. The journey to unraveling the secrets of danuphylline biosynthesis promises to be a challenging but rewarding endeavor for the scientific community.

References

"11,12-De(methylenedioxy)danuphylline" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is an indole alkaloid isolated from the plant Kopsia officinalis, a species known for producing a diverse array of biologically active compounds. While specific research on the biological activities of this compound is limited, the broader family of alkaloids from Kopsia officinalis has demonstrated significant potential in various therapeutic areas, including oncology and inflammatory diseases. This guide provides a summary of the known information on this compound and contextualizes its potential by detailing the properties and experimental protocols of related alkaloids from the same source.

Core Compound Data

ParameterValueReference
CAS Number 888482-17-5[1][2]
Molecular Formula C₂₃H₂₆N₂O₆
Compound Type Indole Alkaloid[3]
Source Branches of Kopsia officinalis[4]
Physical Description Crystalline solid[4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Biological Activity of Related Kopsia officinalis Alkaloids

Extensive research into the chemical constituents of Kopsia officinalis has revealed a number of alkaloids with potent biological activities. While data for this compound is not yet available, the following tables summarize the activities of other alkaloids isolated from the same plant, offering a perspective on the potential therapeutic applications of this class of compounds.

Cytotoxic Activity of Kopsia officinalis Alkaloids

Several studies have highlighted the cytotoxic effects of alkaloids from Kopsia officinalis against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Kopsiaffine AA549 (Lung)< 20[5][6][7]
Kopsiaffine CA549 (Lung)< 10[7]
ValparicineKB (Oral Epidermoid Carcinoma)13.0[8]
ValparicineJurkat (T-cell leukemia)0.91[8]
ArboloscineKB (Oral Epidermoid Carcinoma)Moderate[8]
VincadifformineKB (Oral Epidermoid Carcinoma)Moderate[8]
Anti-inflammatory and Analgesic Activity of Kopsia officinalis Alkaloids

A number of monoterpenoid indole alkaloids from Kopsia officinalis have been evaluated for their anti-inflammatory and analgesic properties.[9]

CompoundIn Vivo ModelEffectReference
12-hydroxy-19(R)-hydroxy-ibophyllidineAcetic acid-stimulated writhing (mice)Significant decrease in writhing[9]
11,12-methylenedioxykopsinaline N4-oxideAcetic acid-stimulated writhing (mice)Significant decrease in writhing[9]
Kopsinic acidCarrageenan-induced paw edema (mice)Significant relief of paw edema[9]
(-)-kopsinilamCarrageenan-induced paw edema (mice)Significant relief of paw edema[9]
Normavacurine-21-oneCarrageenan-induced paw edema (mice)Significant relief of paw edema[9]
Immunosuppressive Activity of Rhazinilam from Kopsia officinalis
ParameterCell TypeIC₅₀ (µM)EffectReference
Inhibition of proliferationHuman T cells1.0Significant inhibition[10]
Inhibition of proliferationHuman PBMCs1.1Significant inhibition[10]
Cell Cycle ArrestHuman T cells-Arrest in G₂/M phase[10]
Cytokine ProductionActivated T cells-Inhibition of proinflammatory cytokines[10]

Experimental Protocols

Detailed methodologies for the isolation and biological evaluation of alkaloids from Kopsia officinalis are crucial for reproducible research. The following are generalized protocols based on published studies.

General Isolation and Purification of Alkaloids from Kopsia officinalis

G Figure 1. General Workflow for Alkaloid Isolation. A Plant Material Collection (e.g., leaves, stems, bark) B Drying and Grinding A->B C Extraction (e.g., with 95% EtOH) B->C D Solvent Evaporation (under reduced pressure) C->D E Acid-Base Partitioning (to separate alkaloids) D->E F Crude Alkaloid Extract E->F G Chromatographic Separation (e.g., Column Chromatography, HPLC) F->G H Pure Alkaloid Compounds G->H I Structural Elucidation (NMR, Mass Spectrometry) H->I G Figure 2. MTT Assay Workflow. A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with various concentrations of the test compound B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Add MTT solution to each well D->E F Incubate for 4 hours (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and IC₅₀ values H->I G Figure 3. In Vitro Anti-inflammatory Assay. A Culture RAW 264.7 macrophage cells B Pre-treat cells with test compounds A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for a defined period C->D E Collect cell culture supernatant D->E F Measure levels of inflammatory mediators (e.g., COX-2, IL-1β, TNF-α) using ELISA E->F G Determine the inhibitory effect of the compounds F->G G Figure 4. Acetic Acid-Induced Writhing Test. A Administer test compound or vehicle to mice B Wait for absorption period (e.g., 30 min) A->B C Inject acetic acid solution intraperitoneally B->C D Observe and count the number of writhes over a specific time period C->D E Compare the number of writhes in the treated group to the control group D->E

References

The Natural Occurrence of Theophylline and its Derivatives in the Plant Kingdom: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of theophylline and its structurally related methylxanthine derivatives, primarily caffeine and theobromine, in the plant kingdom. While "danuphylline" is recognized as a synthetic derivative and is not found naturally, this guide focuses on its naturally occurring parent compounds. This document details their biosynthesis, quantitative distribution in various plant species, standardized experimental protocols for their extraction and analysis, and explores potential signaling pathways they may influence within plants. The information is presented to serve as a foundational resource for researchers in phytochemistry, pharmacology, and drug development.

Introduction to Naturally Occurring Methylxanthines

Theophylline, along with its more abundant relatives caffeine and theobromine, belongs to a class of purine alkaloids known as methylxanthines. These compounds are synthesized by a number of plant species and are known for their stimulant and therapeutic properties.[1] While theophylline is generally present in smaller quantities compared to caffeine and theobromine, it is a significant constituent in certain plants and a key metabolite in the biosynthesis and catabolism of other methylxanthines.[2][3] These alkaloids play a role in the plant's defense mechanisms against herbivores and pathogens.[4]

Quantitative Distribution of Theophylline and Related Methylxanthines in Plants

The concentration of theophylline, caffeine, and theobromine varies significantly depending on the plant species, the specific part of the plant, age, and growing conditions. The following tables summarize quantitative data from various studies.

Table 1: Methylxanthine Content in Tea Leaves (Camellia sinensis)

CompoundConcentration Range (mg/g dry weight)Reference(s)
Caffeine5.4 - 58.2[5]
TheobromineNot detected - 11.2[5]
TheophyllineNot detected - 0.7[5]

Table 2: Methylxanthine Content in Cocoa Beans (Theobroma cacao)

CompoundConcentration Range (mg/g)Reference(s)
Caffeine0.1 - 0.7% (in beans)[6]
Theobromine83 (in extracts)[7]
TheophyllineTraces[8]

Table 3: Methylxanthine Content in Coffee Beans (Coffea sp.)

CompoundConcentration (mg/kg)Reference(s)
Theophylline~5 (in green coffee beans)[9]

Table 4: Methylxanthine Content in Other Plants

Plant SpeciesCompoundConcentrationPart of PlantReference(s)
Ilex paraguariensis (Yerba Mate)Theophylline0.004% (dried mate)Leaves[9]
Paullinia cupana (Guarana)TheophyllineTracesSeeds[8]
Cola nitida (Kola Nut)TheophyllineTracesNuts[8]
Tilia cordata (Small-leaved lime)Theophylline47.65 mg/kg (ethanol extract)-[10]
Phylantus niruri (Stonebreaker)Theophylline38.42 mg/kg (ethanol extract)-[10]
Bauhinia forficata (Cow's foot)Theophylline30.71 mg/kg (ethanol extract)-[10]

Biosynthesis of Methylxanthines in Plants

The primary pathway for caffeine biosynthesis in plants begins with xanthosine and proceeds through a series of methylation and nucleosidase reactions. Theobromine is a direct precursor to caffeine, and theophylline can be formed through the catabolism of caffeine.[2][3] The key enzymes involved in this pathway are N-methyltransferases, which catalyze the addition of methyl groups from S-adenosylmethionine (SAM).[11][12]

Main Biosynthetic Pathway

The core biosynthetic pathway for caffeine is as follows:

  • Xanthosine is methylated to form 7-methylxanthosine . This reaction is catalyzed by xanthosine N-methyltransferase (XMT).[12][13]

  • 7-methylxanthosine is then converted to 7-methylxanthine by a nucleosidase.[12][13]

  • 7-methylxanthine is subsequently methylated to produce theobromine (3,7-dimethylxanthine). This step is catalyzed by theobromine synthase (a specific N-methyltransferase).[12][13]

  • Finally, theobromine is methylated to form caffeine (1,3,7-trimethylxanthine) by caffeine synthase (another N-methyltransferase).[12][13]

DOT Language Diagram of Methylxanthine Biosynthesis

Methylxanthine_Biosynthesis cluster_main_pathway Main Biosynthetic Pathway cluster_catabolism Catabolism Xanthosine Xanthosine Methylxanthosine 7-Methylxanthosine Xanthosine->Methylxanthosine Xanthosine N-methyltransferase Methylxanthine 7-Methylxanthine Methylxanthosine->Methylxanthine Nucleosidase Theobromine Theobromine Methylxanthine->Theobromine Theobromine synthase Caffeine Caffeine Theobromine->Caffeine Caffeine synthase Theophylline Theophylline Caffeine->Theophylline N-demethylation

Caption: Main biosynthetic pathway of caffeine and the catabolic formation of theophylline.

Experimental Protocols

Extraction of Methylxanthines from Plant Material

This protocol provides a general method for the extraction of methylxanthines, which can be adapted for various plant tissues.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol

  • Water

  • Chloroform

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Filtration apparatus (e.g., filter paper, syringe filters)

  • Rotary evaporator or water bath

Procedure:

  • Sample Preparation: Weigh a known amount of finely ground, dried plant material (e.g., 1-5 g).

  • Solvent Extraction:

    • Method A (Aqueous Extraction): Suspend the plant material in hot water (e.g., 80-100°C) for a specified time (e.g., 10-20 minutes) with stirring. Filter the mixture while hot and collect the aqueous extract.[14]

    • Method B (Solvent Extraction): Macerate or reflux the plant material with a suitable organic solvent such as methanol or ethanol. The extraction can be performed multiple times to ensure complete recovery. Filter the extract and combine the filtrates.[10]

  • Liquid-Liquid Partitioning (Optional Cleanup): The aqueous extract can be partitioned with an immiscible organic solvent like chloroform to selectively extract the methylxanthines. Separate the organic layer.

  • Solvent Evaporation: Evaporate the solvent from the extract using a rotary evaporator or a water bath to obtain a concentrated crude extract.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing methanol followed by water through it.

    • Dissolve the crude extract in a small volume of the mobile phase to be used for HPLC analysis.

    • Load the dissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the methylxanthines with a suitable solvent, such as methanol or acetonitrile.

    • Collect the eluate and evaporate it to dryness.

  • Final Sample Preparation: Reconstitute the dried, purified extract in a known volume of the HPLC mobile phase for analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the simultaneous quantification of theophylline, theobromine, and caffeine.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade methanol, acetonitrile, and water.

  • Analytical standards of theophylline, theobromine, and caffeine.

  • Acetic acid or a suitable buffer for mobile phase pH adjustment.

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of water (often with a small amount of acid, e.g., 0.1% acetic acid) and an organic solvent like methanol or acetonitrile. A common starting point is a ratio of 80:20 (water:organic solvent).[15][16]

  • Flow Rate: Typically 0.8 - 1.2 mL/min.[17]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30°C).

  • Detection Wavelength: Typically in the range of 270-280 nm, where all three compounds have significant absorbance.[15][16]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of theophylline, theobromine, and caffeine of known concentrations in the mobile phase to construct a calibration curve.

  • Sample Analysis: Inject the prepared plant extracts and standard solutions into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to theophylline, theobromine, and caffeine in the chromatograms based on their retention times compared to the standards.

    • Quantify the amount of each methylxanthine in the plant extracts by comparing the peak areas with the calibration curves generated from the standard solutions.

Potential Signaling Pathways in Plants

While the role of methylxanthines as adenosine receptor antagonists and phosphodiesterase inhibitors is well-established in animals, their specific signaling functions within plants are less understood.[18] However, plants do possess signaling pathways involving adenosine and cyclic AMP (cAMP), which could potentially be modulated by these alkaloids.[1][19]

Adenosine and ATP Signaling

Extracellular ATP and adenosine act as signaling molecules in plants, involved in responses to stress and developmental processes.[2][19] This signaling often involves changes in cytosolic calcium ion (Ca²⁺) concentrations.[2] It is plausible that methylxanthines, due to their structural similarity to adenosine, could interact with putative plant purinoceptors.

Cyclic AMP (cAMP) Signaling

Cyclic AMP is recognized as a second messenger in plant signaling, playing a role in various physiological processes, including stress responses.[1][9] The cAMP signaling pathway in plants can involve cyclic nucleotide-gated ion channels (CNGCs), leading to changes in ion fluxes and membrane potential.[1][9] Given that theophylline is a known phosphodiesterase inhibitor in other systems, it could potentially influence cAMP levels in plants, thereby affecting downstream signaling events.

DOT Language Diagram of Potential Plant Signaling Pathways

Plant_Signaling cluster_adenosine Adenosine/ATP Signaling cluster_cAMP cAMP Signaling Extracellular_ATP Extracellular ATP/Adenosine Putative_Receptor Putative Purinoceptor Extracellular_ATP->Putative_Receptor Ca_Channel Ca²⁺ Channel Putative_Receptor->Ca_Channel activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Downstream_Responses1 Downstream Cellular Responses (e.g., Stress Adaptation) Ca_Influx->Downstream_Responses1 Signal Signal (e.g., Stress) AC Adenylyl Cyclase (AC) Signal->AC activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PDE Phosphodiesterase (PDE) cAMP->PDE CNGC Cyclic Nucleotide-Gated Ion Channel (CNGC) cAMP->CNGC activates AMP AMP PDE->AMP hydrolyzes Ion_Influx Ion Influx CNGC->Ion_Influx Downstream_Responses2 Downstream Cellular Responses (e.g., Gene Expression) Ion_Influx->Downstream_Responses2 Theophylline Theophylline (Potential Modulator) Theophylline->Putative_Receptor antagonizes? Theophylline->PDE inhibits?

Caption: Putative signaling pathways in plants that may be influenced by methylxanthines.

Conclusion

Theophylline and its related methylxanthines are significant natural products found in a variety of plant species. This guide has provided a detailed overview of their natural occurrence, with quantitative data presented for comparative analysis. The biosynthetic pathway, along with standardized protocols for extraction and quantification, offers a practical resource for researchers. While the precise signaling roles of these compounds in plants are still an area of active investigation, the existing knowledge of adenosine and cAMP signaling provides a framework for future studies. A deeper understanding of the natural function and regulation of these alkaloids in plants will continue to be of great interest to the fields of plant science, pharmacology, and the development of new therapeutic agents.

References

11,12-De(methylenedioxy)danuphylline: A Review of an Obscure Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available scientific literature on the indole alkaloid 11,12-De(methylenedioxy)danuphylline. Despite its intriguing structure, research on this specific compound has been exceptionally limited. This document summarizes the current state of knowledge, highlighting the significant gaps in the understanding of its biological activity and potential therapeutic applications.

Introduction

This compound is a naturally occurring indole alkaloid.[1] Like many alkaloids, its complex chemical structure suggests potential biological activity. However, based on a thorough review of the published scientific literature, this compound remains largely uncharacterized beyond its initial isolation and structural elucidation.

Physicochemical Properties

Basic information available from chemical suppliers indicates the following properties for this compound:

PropertyValueSource
CAS Number 888482-17-5Chemical Suppliers
Molecular Formula C₂₃H₂₆N₂O₆Chemical Suppliers
Molecular Weight 426.46 g/mol Chemical Suppliers
Appearance Crystalline solidScreenLib
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneScreenLib
Source Leaves and stems of Kopsia officinalis[1]

Biological Activity

The only biological activity data currently available for this compound comes from the initial study that reported its isolation.

Enzyme Inhibition Assays
Target EnzymeAssay TypeResultReference
α-GlucosidaseInhibitory Effect EvaluationInactive (IC₅₀ >> 50µM)Wang ZW, et al. Fitoterapia. 2017

Note: The lack of significant inhibitory activity against α-glucosidase in the initial screening may have contributed to the limited follow-up research on this compound's biological potential. No other biological or pharmacological studies for this compound have been identified in the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not available in the literature. The original isolation paper provides a general overview of the extraction and purification process typical for natural products.

General Isolation and Characterization Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of a natural product like this compound from its plant source, based on standard phytochemical practices.

G cluster_0 Extraction and Isolation cluster_1 Structure Elucidation cluster_2 Biological Evaluation plant_material Plant Material (Kopsia officinalis leaves and stems) extraction Solvent Extraction plant_material->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure Compound (this compound) hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy xray X-ray Crystallography (optional) pure_compound->xray bioassay Biological Screening (e.g., α-glucosidase assay) pure_compound->bioassay structure Structure Determination spectroscopy->structure xray->structure activity Activity Assessment bioassay->activity

Generalized workflow for natural product isolation and characterization.

Signaling Pathways and Mechanism of Action

There is currently no information available regarding the signaling pathways modulated by this compound or its mechanism of action. The lack of identified biological activity precludes any such investigation.

Conclusion and Future Directions

This compound is an indole alkaloid from Kopsia officinalis for which there is a significant lack of scientific data. The only reported biological test showed it to be inactive as an α-glucosidase inhibitor. The absence of further studies suggests that it may have been overlooked following its initial discovery.

For future research, it would be imperative to:

  • Resynthesize or re-isolate the compound to obtain sufficient quantities for comprehensive biological screening.

  • Perform broad-spectrum bioactivity screening against a diverse panel of targets, including cancer cell lines, receptors, and enzymes, to identify any potential pharmacological activity.

  • Investigate its effects on the central nervous system , given that other alkaloids from Kopsia species have shown neuropharmacological activity.

Until such studies are conducted, this compound will remain a molecule of unknown potential within the vast family of indole alkaloids.

References

The Discovery and History of Kopsia Indole Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Kopsia, belonging to the Apocynaceae family, comprises a diverse group of shrubs and trees predominantly found in Southeast Asia.[1] These plants have a rich history in traditional medicine, where they have been utilized for treating a variety of ailments, including rheumatoid arthritis, pharyngitis, and tonsillitis.[1][2] At the heart of their medicinal properties lies a complex and structurally diverse class of secondary metabolites: the Kopsia indole alkaloids. The intricate molecular architectures and significant biological activities of these compounds have captivated the attention of chemists and pharmacologists for decades, leading to extensive research into their discovery, isolation, structure elucidation, and potential as therapeutic agents. This guide provides a comprehensive technical overview of the discovery and history of Kopsia indole alkaloids, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

Discovery and Historical Perspective

The investigation of chemical constituents from the genus Kopsia began in the mid-20th century, with early studies leading to the isolation of the first examples of this unique class of indole alkaloids. The structural complexity of these molecules, often featuring caged, polycyclic skeletons, presented a formidable challenge to the analytical techniques of the time.[3] The advent of modern spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been instrumental in unraveling the intricate structures of these natural products.

Over the years, numerous research groups have contributed to the expanding library of Kopsia indole alkaloids, with a significant number of novel compounds being isolated and characterized from various Kopsia species, including K. arborea, K. fruticosa, K. officinalis, and K. singapurensis.[4][5] These studies have revealed a remarkable diversity of structural subtypes, including the aspidofractinine, eburnamine, and chanofruticosinate skeletons.[2] The total synthesis of several complex Kopsia alkaloids has been a significant area of research, pushing the boundaries of synthetic organic chemistry and providing access to these molecules for further biological evaluation.[3][6]

Chemical Diversity and Classification

Kopsia indole alkaloids are a class of monoterpenoid indole alkaloids, biosynthetically derived from the condensation of tryptamine and secologanin. Their structural diversity arises from subsequent complex enzymatic cyclizations, rearrangements, and functional group modifications. They can be broadly classified into several structural types based on their carbon skeletons.

Major Structural Classes of Kopsia Indole Alkaloids:

  • Aspidofractinine-type: Characterized by a highly rigid and caged pentacyclic framework.

  • Eburnamine-type: Possessing a hexacyclic skeleton with a characteristic tetrahydrofuran or tetrahydropyran ring.

  • Chanofruticosinate-type: Featuring a rearranged skeleton often containing a lactone or ester functionality.

  • Kopsinine-type: A complex heptacyclic structure representing one of the most intricate skeletons within the Kopsia alkaloids.

The subtle variations in stereochemistry and functional group decorations within each class contribute to a vast array of unique natural products.

Biological Activities and Therapeutic Potential

Kopsia indole alkaloids have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.

Cytotoxic and Anticancer Activity

A significant number of Kopsia indole alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. This has spurred interest in their potential as anticancer agents.

AlkaloidCancer Cell LineIC50 (µM)Reference
Kopsifoline HHS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W48010.3-12.5[4]
Kopsifoline IHS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W4807.3-9.5[4]
Kopsifoline JHS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W48011.8-13.8[4]
ValparicineKB, Jurkat13.0, 0.91
Anti-inflammatory and Analgesic Activity

Several Kopsia alkaloids have shown promising anti-inflammatory and analgesic properties, supporting their traditional use in treating pain and inflammation.[7][8] The anti-inflammatory effects are thought to be mediated, at least in part, through the inhibition of key inflammatory mediators.

AlkaloidBioassayEffectReference
12-hydroxy-19(R)-hydroxy-ibophyllidineAcetic acid-induced writhing (in vivo)Remarkable decrease in writhing[7]
11,12-methylenedioxykopsinaline N4-oxideAcetic acid-induced writhing (in vivo)Remarkable decrease in writhing[7]
Kopsinic acidCarrageenan-induced paw edema (in vivo)Significant relief of paw edema[7]
(-)-KopsinilamCarrageenan-induced paw edema (in vivo)Significant relief of paw edema[7]
Normavacurine-21-oneCarrageenan-induced paw edema (in vivo)Significant relief of paw edema[7]
Antimicrobial and Antifungal Activity

Certain Kopsia indole alkaloids have also been found to possess antimicrobial and antifungal activities, suggesting their potential in combating infectious diseases.

AlkaloidOrganismActivityReference
Kopsihainin DStaphylococcus aureusAntibacterial circle diameter of 11.2 mm[9]
Kopsihainin EStaphylococcus aureusAntibacterial circle diameter of 9.1 mm[9]
Kopsihainin FStaphylococcus aureusAntibacterial circle diameter of 10.3 mm[9]
Kopsifoline HGram-positive and Gram-negative bacteria, FungiSignificant antimicrobial and antifungal activities[4]
Kopsifoline IGram-positive and Gram-negative bacteria, FungiSignificant antimicrobial and antifungal activities[4]
Kopsifoline JGram-positive and Gram-negative bacteria, FungiSignificant antimicrobial and antifungal activities[4]

Signaling Pathways

The anti-inflammatory effects of many natural products are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. While direct evidence for the modulation of the NF-κB pathway by Kopsia indole alkaloids is still emerging, the observed inhibition of pro-inflammatory mediators suggests a potential interaction with this pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-1β) Nucleus->Inflammatory_Genes Induces Kopsia_Alkaloids Kopsia Alkaloids? Kopsia_Alkaloids->IKK_complex Potential Inhibition

Figure 1: A simplified representation of the canonical NF-κB signaling pathway and a potential point of inhibition by Kopsia indole alkaloids.

Experimental Protocols

The isolation, purification, and characterization of Kopsia indole alkaloids, along with the evaluation of their biological activities, involve a series of sophisticated experimental procedures.

Isolation and Purification Workflow

A general workflow for the isolation and purification of Kopsia indole alkaloids is depicted below.

isolation_workflow start Plant Material (e.g., Kopsia arborea bark) extraction Solvent Extraction (e.g., Methanol or Ethanol) start->extraction partition Acid-Base Partitioning extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc Preparative HPLC (C18 Reverse Phase) fractions->hplc pure_alkaloid Pure Indole Alkaloid hplc->pure_alkaloid structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_alkaloid->structure_elucidation

Figure 2: General experimental workflow for the isolation and purification of Kopsia indole alkaloids.

Detailed Methodologies

1. Extraction of Crude Alkaloids:

  • Plant Material: Air-dried and powdered plant material (e.g., stem bark, leaves) of the selected Kopsia species.

  • Procedure:

    • The powdered plant material is exhaustively extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature for several days or by using a Soxhlet apparatus.

    • The solvent is removed under reduced pressure to yield a crude extract.

    • The crude extract is then subjected to an acid-base partitioning process. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

    • The acidic solution is washed with a nonpolar solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds.

    • The aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10.

    • The basic solution is extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid extract.

2. Chromatographic Purification:

  • Column Chromatography:

    • The crude alkaloid extract is subjected to column chromatography on silica gel.

    • The column is typically eluted with a gradient of increasing polarity, for example, a mixture of hexane, ethyl acetate, and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions with similar TLC profiles are combined.

  • Size-Exclusion Chromatography:

    • Further purification of the combined fractions can be achieved using Sephadex LH-20 column chromatography, eluting with a solvent such as methanol.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification to obtain individual pure alkaloids is often performed using preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of acetonitrile and water, often with the addition of a modifier like trifluoroacetic acid or formic acid.

3. Structure Elucidation:

  • Spectroscopic Techniques: The structures of the isolated pure alkaloids are determined by a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

    • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups (e.g., carbonyls, hydroxyls).

    • Ultraviolet (UV) Spectroscopy: To identify the chromophoric system of the molecule.

4. Biological Assays:

  • Cytotoxicity Assay (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the purified Kopsia alkaloid for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The cells are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

  • Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Mice):

    • Animals are divided into control, standard (e.g., indomethacin), and test groups.

    • The test compounds (Kopsia alkaloids) or the standard drug are administered orally or intraperitoneally.

    • After a specific time (e.g., 30 or 60 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw of each mouse to induce inflammation.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

  • Analgesic Assay (Acetic Acid-Induced Writhing Test in Mice):

    • Animals are divided into control, standard (e.g., aspirin), and test groups.

    • The test compounds (Kopsia alkaloids) or the standard drug are administered orally or intraperitoneally.

    • After a specific time (e.g., 30 minutes), an intraperitoneal injection of acetic acid solution is given to induce writhing (a characteristic stretching behavior indicative of pain).[6][8][10][11]

    • The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

    • The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups with the control group.

  • Antimicrobial Assay (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC):

    • A serial two-fold dilution of the Kopsia alkaloid is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well.

    • The plate is incubated under appropriate conditions for the specific microorganism.

    • The MIC is determined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism.

Conclusion

The study of Kopsia indole alkaloids has a rich history and continues to be a vibrant area of natural product research. Their remarkable structural diversity and potent biological activities underscore their potential as a source of new therapeutic agents. This guide has provided a technical overview of the key aspects of Kopsia indole alkaloid research, from their discovery and classification to their biological evaluation and the experimental protocols employed. Further research, particularly into the molecular mechanisms of action of these fascinating molecules, will be crucial in unlocking their full therapeutic potential for the benefit of human health.

References

An In-depth Technical Guide to 11,12-De(methylenedioxy)danuphylline and its Structural Analogues from Kopsia officinalis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11,12-De(methylenedioxy)danuphylline, an indole alkaloid isolated from the plant Kopsia officinalis. While initial investigations into the biological activity of this specific compound have been limited, this document delves into the broader context of structurally related alkaloids from the same species that have demonstrated significant pharmacological potential. This guide will cover the known information on this compound and present a detailed analysis of its structural analogues, with a focus on their cytotoxic and anti-inflammatory activities. Quantitative data are summarized in tabular format for comparative analysis, and key experimental methodologies are detailed to facilitate reproducibility. Furthermore, this guide includes visualizations of experimental workflows to provide a clear understanding of the research processes involved in the characterization of these compounds.

Introduction to this compound

This compound is a naturally occurring indole alkaloid identified and isolated from the leaves and stems of Kopsia officinalis.[1][2] Its chemical structure was elucidated through spectroscopic methods. Belonging to the extensive family of indole alkaloids, which are known for their diverse and potent biological activities, the discovery of this compound prompted initial investigations into its pharmacological properties.

However, a study that evaluated the inhibitory effects of this compound on α-glucosidase found that the compound did not exhibit any significant activity.[3] To date, there is a scarcity of further research into other potential biological activities of this specific molecule.

Structural Analogues from Kopsia officinalis and Their Biological Activities

The genus Kopsia is a rich source of a wide array of monoterpenoid indole alkaloids, many of which possess intriguing molecular architectures and significant biological activities.[4][5] Research into other alkaloids isolated from Kopsia officinalis and related species has revealed promising cytotoxic and anti-inflammatory properties. These structurally related compounds provide valuable insights into the potential therapeutic applications of this class of natural products.

Cytotoxic Activity of Kopsia Alkaloids

Several monoterpenoid indole alkaloids from Kopsia officinalis have demonstrated notable cytotoxicity against various human cancer cell lines.[6] For instance, kopsiaofficines A and C have been reported to exhibit cytotoxic effects.[6] Furthermore, studies on the related species Kopsia arborea have identified alkaloids such as valparicine with pronounced cytotoxic effects against KB and Jurkat cells.[4] Similarly, research on Kopsia singapurensis has highlighted the cytotoxic potential of alkaloids like kopsifine and akuammidine against human promyelocytic leukemia (HL-60) and human cervical cancer (HeLa) cells, respectively.[7]

Table 1: Cytotoxic Activity of Indole Alkaloids from Kopsia Species

CompoundSource SpeciesCell LineIC50 (µM)
Kopsiaofficine AK. officinalisLung Cancer Cell Lines< 20
Kopsiaofficine CK. officinalisLung Cancer Cell Lines< 20
ValparicineK. arboreaKB13.0
ValparicineK. arboreaJurkat0.91
KopsifineK. singapurensisHL-600.9 (µg/mL)
AkuammidineK. singapurensisHeLa2.8 (µg/mL)
RhazinicineK. singapurensisHeLa2.9 (µg/mL)
Anti-inflammatory and Analgesic Activities of Kopsia Alkaloids

Kopsia officinalis has been traditionally used in folk medicine for the treatment of pain and inflammation.[8] Scientific investigations have substantiated these traditional uses by demonstrating the anti-inflammatory and analgesic effects of its constituent monoterpenoid indole alkaloids.[8] For example, 12-hydroxy-19(R)-hydroxy-ibophyllidine and 11,12-methylenedioxykopsinaline N4-oxide have been shown to possess significant anti-inflammatory and analgesic properties in vivo.[8]

Table 2: Anti-inflammatory Activity of Indole Alkaloids from Kopsia officinalis

CompoundAssayEffect
Various IsolatesInhibition of inflammatory mediators (COX-2, IL-1β, TNF-α) in RAW 264.7 cellsSignificant Inhibition
12-hydroxy-19(R)-hydroxy-ibophyllidineAcetic acid-stimulated writhing in miceRemarkable decrease in writhing
11,12-methylenedioxykopsinaline N4-oxideAcetic acid-stimulated writhing in miceRemarkable decrease in writhing

Experimental Protocols

General Protocol for Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of the isolated alkaloids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HL-60) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (DMSO) alone.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

General Protocol for In Vitro Anti-inflammatory Assay

The anti-inflammatory effects of the compounds can be evaluated by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-activated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with FBS and antibiotics.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are then incubated for a specified time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) and COX-2: The levels of these proteins in the cell lysates or supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits or Western blotting.

  • Data Analysis: The inhibitory effect of the compounds on the production of these inflammatory mediators is calculated relative to the LPS-stimulated control group.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay start Start: Cancer Cell Lines culture Cell Culture (Appropriate Media, 37°C, 5% CO2) start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Test Compounds (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for 4 hours (Formazan Crystal Formation) mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Measure Absorbance solubilize->read analyze Data Analysis (Calculate IC50) read->analyze end End: Cytotoxicity Profile analyze->end

Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.

Anti_Inflammatory_Assay_Workflow start Start: RAW 264.7 Macrophage Cells culture Cell Culture start->culture pretreat Pre-treat with Test Compounds culture->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate measure Measure Inflammatory Mediators (NO, TNF-α, IL-1β, COX-2) incubate->measure analyze Data Analysis (Inhibitory Effect) measure->analyze end End: Anti-inflammatory Activity analyze->end

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound represents one of the many indole alkaloids produced by Kopsia officinalis. While this particular compound has not yet demonstrated significant biological activity in the limited studies conducted, its structural analogues within the same plant genus exhibit promising cytotoxic and anti-inflammatory properties. This suggests that the broader class of Kopsia alkaloids warrants further investigation in the pursuit of novel therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers to build upon, facilitating further exploration into the pharmacological potential of this fascinating family of natural products. Future research should aim to conduct a broader screening of this compound against a wider range of biological targets and to synthesize novel analogues to explore structure-activity relationships.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Daphniphyllum alkaloids represent a diverse family of structurally complex natural products with intriguing biological activities. This document outlines a proposed total synthesis for 11,12-De(methylenedioxy)danuphylline, a derivative of the danuphylline class of these alkaloids. As no total synthesis has been reported to date for this specific analogue, the following protocol is a hypothetical strategy based on established synthetic routes for structurally related Daphniphyllum alkaloids, such as calyciphylline N and daphenylline. The proposed synthesis features a convergent strategy, leveraging key transformations including a Diels-Alder reaction to construct the core carbocyclic framework, followed by a series of functional group manipulations and a late-stage intramolecular cyclization to furnish the final hexacyclic architecture.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences with a disconnection of the lactam and the adjacent stereocenter, leading back to a key intermediate aminoketone. This intermediate can be envisioned to arise from a functionalized decalin system, which in turn could be constructed via a Diels-Alder reaction between a suitable diene and dienophile. The aromatic portion of the molecule is envisioned to be introduced via a cross-coupling reaction.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the key steps in the proposed total synthesis of this compound. The yields are projected based on similar transformations reported in the syntheses of related Daphniphyllum alkaloids.

StepReactionStarting MaterialProductHypothetical Yield (%)Key Analytical Data (Hypothetical)
1Diels-Alder ReactionDiene 1 and Dienophile 2 Cycloadduct 3 85¹H NMR, ¹³C NMR, HRMS
2Reduction and ProtectionCycloadduct 3 Protected Diol 4 92¹H NMR, ¹³C NMR, HRMS
3OzonolysisProtected Diol 4 Dialdehyde 5 88¹H NMR, ¹³C NMR, HRMS
4Reductive AminationDialdehyde 5 Amino Alcohol 6 75¹H NMR, ¹³C NMR, HRMS
5Suzuki CouplingBrominated Intermediate 7 Coupled Product 8 80¹H NMR, ¹³C NMR, HRMS
6Intramolecular CyclizationCoupled Product 8 Pentacyclic Intermediate 9 65¹H NMR, ¹³C NMR, HRMS, X-ray (potential)
7Deprotection and LactamizationPentacyclic Intermediate 9 This compound 90¹H NMR, ¹³C NMR, HRMS, IR

Experimental Protocols

Step 1: Diels-Alder Reaction to form Cycloadduct (3)

  • To a solution of diene 1 (1.0 equiv) in toluene (0.1 M) is added dienophile 2 (1.2 equiv).

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography (Silica gel, 10:1 Hexanes:Ethyl Acetate) to afford cycloadduct 3 .

Step 2: Reduction and Protection to yield Protected Diol (4)

  • To a solution of cycloadduct 3 (1.0 equiv) in methanol (0.1 M) at 0 °C is added sodium borohydride (2.5 equiv) portion-wise.

  • The reaction is stirred for 2 hours at 0 °C and then quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude diol is dissolved in dichloromethane (0.1 M), and imidazole (3.0 equiv) and tert-butyldimethylsilyl chloride (2.5 equiv) are added.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with water and extracted with dichloromethane. The organic layer is dried and concentrated.

  • Purification by flash chromatography (Silica gel, 20:1 Hexanes:Ethyl Acetate) yields protected diol 4 .

Step 3: Ozonolysis to form Dialdehyde (5)

  • A solution of protected diol 4 (1.0 equiv) in dichloromethane (0.05 M) is cooled to -78 °C.

  • Ozone is bubbled through the solution until a persistent blue color is observed.

  • The solution is purged with nitrogen for 15 minutes, and then dimethyl sulfide (5.0 equiv) is added.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the crude dialdehyde 5 is used in the next step without further purification.

Step 4: Reductive Amination to form Amino Alcohol (6)

  • To a solution of crude dialdehyde 5 (1.0 equiv) in methanol (0.1 M) is added ammonium acetate (10 equiv).

  • The mixture is stirred for 1 hour at room temperature.

  • Sodium cyanoborohydride (2.0 equiv) is added portion-wise, and the reaction is stirred for an additional 24 hours.

  • The reaction is quenched by the addition of 1 M HCl until the pH is ~2.

  • The mixture is washed with diethyl ether. The aqueous layer is then basified to pH ~10 with 1 M NaOH and extracted with dichloromethane.

  • The combined organic layers are dried and concentrated to give amino alcohol 6 , which is purified by column chromatography.

Step 5: Suzuki Coupling to yield Coupled Product (8)

  • A mixture of the corresponding brominated intermediate 7 (1.0 equiv), the appropriate boronic acid (1.5 equiv), palladium(II) acetate (0.05 equiv), SPhos (0.1 equiv), and potassium phosphate (3.0 equiv) is placed in a flask.

  • The flask is evacuated and backfilled with argon.

  • Toluene and water (10:1, 0.1 M) are added, and the mixture is heated to 100 °C for 12 hours.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried and concentrated. Purification by flash chromatography affords the coupled product 8 .

Step 6: Intramolecular Cyclization to form Pentacyclic Intermediate (9)

  • To a solution of the coupled product 8 (1.0 equiv) in tetrahydrofuran (0.01 M) at -78 °C is added KHMDS (1.1 equiv) dropwise.

  • The reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the pentacyclic intermediate 9 .

Step 7: Deprotection and Lactamization to afford this compound

  • To a solution of pentacyclic intermediate 9 (1.0 equiv) in tetrahydrofuran (0.1 M) is added TBAF (3.0 equiv).

  • The reaction is stirred at room temperature for 4 hours.

  • The solvent is removed, and the crude product is dissolved in methanol.

  • Sodium methoxide (0.2 equiv) is added, and the solution is stirred for 2 hours.

  • The reaction is neutralized with acetic acid and concentrated.

  • Purification by preparative HPLC yields the final product, This compound .

Visualizations

Total_Synthesis_Pathway Start Starting Materials Intermediate1 Cycloadduct (3) Start->Intermediate1 Diels-Alder Intermediate2 Protected Diol (4) Intermediate1->Intermediate2 Reduction & Protection Intermediate3 Dialdehyde (5) Intermediate2->Intermediate3 Ozonolysis Intermediate4 Amino Alcohol (6) Intermediate3->Intermediate4 Reductive Amination Intermediate5 Coupled Product (8) Intermediate4->Intermediate5 Suzuki Coupling Intermediate6 Pentacyclic Intermediate (9) Intermediate5->Intermediate6 Intramolecular Cyclization FinalProduct This compound Intermediate6->FinalProduct Deprotection & Lactamization Experimental_Workflow Setup Reaction Setup - Add reagents and solvents - Establish inert atmosphere Reaction Reaction Monitoring - Thin Layer Chromatography (TLC) - Liquid Chromatography-Mass Spectrometry (LC-MS) Setup->Reaction Workup Workup - Quenching - Extraction - Drying Reaction->Workup Purification Purification - Flash Column Chromatography - Preparative HPLC Workup->Purification Analysis Characterization - NMR (¹H, ¹³C) - HRMS - IR Purification->Analysis

Application Notes: Quantitative Analysis of 11,12-De(methylenedioxy)danuphylline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11,12-De(methylenedioxy)danuphylline is an indole alkaloid with potential pharmacological activity. To support pharmacokinetic and drug metabolism studies, a sensitive and selective analytical method for its quantification in biological matrices is essential.[1][2] This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is a hypothetical protocol based on established principles for the analysis of small molecules in biological fluids.[3][4]

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[5] Positive electrospray ionization (ESI) is proposed based on the chemical structure of the analyte, which contains nitrogen atoms amenable to protonation.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Calibration Curve Standards & QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for quality control samples (e.g., low, mid, and high concentrations).

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and transfer to an autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic acid in water.[3]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1.0 min: 10% B

      • 1.0-5.0 min: 10% to 90% B

      • 5.0-6.0 min: 90% B

      • 6.1-8.0 min: 10% B (re-equilibration)

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions (Hypothetical):

      • Analyte (C23H26N2O6, MW: 426.5): Precursor ion [M+H]+ m/z 427.5 → Product ion (e.g., m/z 250.2 for quantification, m/z 180.1 for confirmation).

      • Internal Standard: To be determined based on the selected IS.

    • Ion Source Temperature: 450°C.[3]

Data Presentation

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.0025x + 0.0012> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LQC3< 1095 - 105< 1293 - 107
MQC80< 897 - 103< 1095 - 105
HQC800< 798 - 102< 996 - 104

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC385 - 9590 - 110
HQC80088 - 9892 - 108

Table 4: Method Sensitivity

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0

Visualizations

analytical_workflow cluster_0 cluster_1 start Start: Method Development sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition validation Method Validation data_acquisition->validation linearity Linearity & Range validation->linearity Parameters precision_accuracy Precision & Accuracy validation->precision_accuracy sensitivity LOD & LOQ validation->sensitivity selectivity Selectivity validation->selectivity recovery_matrix Recovery & Matrix Effect validation->recovery_matrix stability Stability validation->stability end Routine Sample Analysis stability->end

Caption: Workflow for LC-MS/MS method development and validation.

References

Application Note: Quantitative Analysis of 11,12-De(methylenedioxy)danuphylline in Plant Extracts by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 11,12-De(methylenedioxy)danuphylline, an indole alkaloid isolated from Kopsia officinalis.[1] The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reverse-phase C18 column with a gradient elution program and electrospray ionization (ESI) mass spectrometry for precise and accurate quantification.

Introduction

This compound is an indole alkaloid with the molecular formula C23H26N2O6 and a molecular weight of 426.5 g/mol . It is a natural product isolated from the leaves and stems of Kopsia officinalis, a plant genus known for its rich diversity of bioactive monoterpene indole alkaloids. Given the potential pharmacological significance of compounds from Kopsia species, robust analytical methods are essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound using HPLC-MS, a powerful technique for the separation and quantification of complex mixtures.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Milli-Q water

  • Plant material (e.g., dried leaves of Kopsia officinalis)

  • 0.22 µm syringe filters

Sample Preparation: Extraction of Alkaloids from Plant Material
  • Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a 50 mL conical tube. Add 20 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

HPLC-MS Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
Quantitative Analysis

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 ng/mL to 1000 ng/mL. Inject these standards to construct a calibration curve. The concentration of the analyte in the plant extract can be determined by comparing its peak area to the calibration curve.

Table 3: Expected Quantitative Data for this compound

ParameterExpected Value
Retention Time (RT) ~ 12.5 min
Precursor Ion [M+H]⁺ m/z 427.18
Product Ions (for MRM) m/z 254.12, m/z 198.08
Limit of Detection (LOD) ~ 0.5 ng/mL
Limit of Quantitation (LOQ) ~ 1.5 ng/mL
Linear Range 1.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Kopsia officinalis) grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection evaporation Evaporation collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_ms HPLC-MS Analysis filtration->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Logical Relationship of Analytical Steps

analytical_steps cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing extraction Extraction cleanup Clean-up extraction->cleanup concentration Concentration cleanup->concentration hplc HPLC Separation concentration->hplc ms MS Detection hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Logical flow of the analytical protocol from sample preparation to final quantification.

Conclusion

The HPLC-MS method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound in plant extracts. The detailed protocol for sample preparation and the optimized HPLC-MS parameters ensure high sensitivity, selectivity, and accuracy. This method can be readily implemented in research and quality control laboratories for the study of this and other related indole alkaloids.

References

Unraveling the Neuronal Activity of 11,12-De(methylenedioxy)danuphylline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-De(methylenedioxy)danuphylline is an indole alkaloid isolated from the leaves and stems of plants belonging to the Kopsia genus. While the broader class of Kopsia alkaloids has been noted for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, the specific mechanism of action for this compound in neuronal cells has not yet been elucidated in publicly available scientific literature. This document provides a framework of application notes and detailed experimental protocols to guide the investigation of its potential neuroactivity. The described methodologies are standard in the field of neuropharmacology for characterizing the interaction of novel compounds with neuronal targets and signaling pathways.

Introduction

The Kopsia genus is a rich source of structurally diverse indole alkaloids, with several compounds from this family exhibiting significant biological activities. Some Kopsia alkaloids have been reported to possess antimanic, cardiovascular, and acetylcholinesterase inhibitory properties, suggesting that these compounds can interact with key targets in the central and peripheral nervous systems. Given its structural similarity to other neuroactive indole alkaloids, this compound is a compelling candidate for investigation as a modulator of neuronal function.

This document outlines a series of established experimental procedures to systematically determine the mechanism of action of this compound in neuronal cells. The proposed workflow progresses from initial target screening through to functional cellular assays and assessment of effects on neuronal morphology.

Hypothetical Mechanisms of Action to Investigate

Based on the indole alkaloid scaffold, plausible neuronal targets for this compound include:

  • G-Protein Coupled Receptors (GPCRs): Serotonin (5-HT), dopamine (D), and opioid receptors are common targets for indole alkaloids. The compound could act as an agonist, antagonist, or allosteric modulator.

  • Ion Channels: Voltage-gated sodium, potassium, or calcium channels, as well as ligand-gated ion channels like the nicotinic acetylcholine receptor, could be modulated.

  • Monoamine Transporters: The compound could interfere with the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine.

  • Enzymes: Acetylcholinesterase (AChE) or monoamine oxidase (MAO) are other potential targets.

Quantitative Data Summary (Hypothetical Data)

The following tables are templates to be populated with experimental data once obtained.

Table 1: Receptor Binding Affinity of this compound

Receptor TargetRadioligandKi (nM)n
5-HT2A[3H]KetanserinDataData
D2[3H]SpiperoneDataData
M1[3H]PirenzepineDataData
DAT[3H]WIN 35,428DataData
SERT[3H]CitalopramDataData

Table 2: Functional Activity of this compound

Assay TypeCell LineReceptor TargetEC50 / IC50 (nM)Emax (%)
cAMP AccumulationHEK2935-HT2ADataData
Calcium FluxCHO-K1D2DataData
Membrane PotentialSH-SY5YNav1.7DataData

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol determines the affinity of this compound for a specific receptor target.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target receptor.

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate the inhibition constant (Ki) from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay for Gs/Gi-Coupled GPCRs

This protocol assesses the functional activity of the compound on GPCRs that couple to adenylyl cyclase.

Materials:

  • HEK293 cells expressing the target Gs or Gi-coupled receptor.

  • This compound stock solution.

  • Forskolin (for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

  • Plate reader compatible with the assay kit.

Procedure:

  • Plate the cells in a 96-well plate and culture overnight.

  • Replace the culture medium with assay buffer.

  • For Gi-coupled receptors, stimulate the cells with forskolin.

  • Add serial dilutions of this compound to the wells.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.

  • Generate dose-response curves to determine the EC50 or IC50 of the compound.

Calcium Flux Assay for Gq-Coupled GPCRs

This protocol measures the mobilization of intracellular calcium following the activation of Gq-coupled receptors.

Materials:

  • CHO-K1 or HEK293 cells expressing the target Gq-coupled receptor.

  • This compound stock solution.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Place the plate in the fluorescent plate reader.

  • Establish a baseline fluorescence reading.

  • Inject serial dilutions of this compound into the wells.

  • Immediately measure the change in fluorescence over time.

  • Analyze the data to determine the EC50 for the calcium response.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the effects of the compound on the activity of ion channels in neuronal cells.

Materials:

  • Cultured neurons (e.g., primary hippocampal neurons or SH-SY5Y cells).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette pulling.

  • Internal and external recording solutions.

  • This compound stock solution.

  • Perfusion system.

Procedure:

  • Prepare patch pipettes with a resistance of 3-5 MΩ.

  • Establish a whole-cell recording configuration on a single neuron.

  • In voltage-clamp mode, apply voltage steps to elicit ion channel currents.

  • Record baseline currents in the external solution.

  • Perfuse the cells with a known concentration of this compound and record the changes in current.

  • Wash out the compound to assess the reversibility of the effect.

  • In current-clamp mode, measure the resting membrane potential and action potential firing in the absence and presence of the compound.

Neurite Outgrowth Assay

This protocol assesses the effect of the compound on neuronal differentiation and morphology.

Materials:

  • SH-SY5Y neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12) with and without serum.

  • Retinoic acid for differentiation.

  • This compound stock solution.

  • High-content imaging system.

  • Immunostaining reagents (e.g., anti-β-III-tubulin antibody).

Procedure:

  • Plate SH-SY5Y cells at a low density in a 96-well plate.

  • Induce differentiation by treating with a low concentration of retinoic acid in a low-serum medium.

  • Treat the differentiating cells with various concentrations of this compound.

  • After several days of treatment, fix and stain the cells for a neuronal marker like β-III-tubulin and a nuclear counterstain.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify neurite length, number of neurites per cell, and branching.

Visualization of Pathways and Workflows

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound This compound Receptor GPCR (e.g., 5-HT2A) Compound->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Ca_Release->Downstream Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions start->prepare_reagents incubation Incubate Components in 96-well Plate prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation analysis Data Analysis: - Calculate IC50 - Determine Ki scintillation->analysis end End analysis->end Calcium_Flux_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate and Culture Overnight start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline inject_compound Inject Test Compound baseline->inject_compound measure_fluorescence Measure Fluorescence Change Over Time inject_compound->measure_fluorescence analysis Data Analysis: - Generate Dose-Response Curve - Determine EC50 measure_fluorescence->analysis end End analysis->end

Application Notes and Protocols for 11,12-De(methylenedioxy)danuphylline in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

11,12-De(methylenedioxy)danuphylline is a complex indole alkaloid isolated from the leaves and stems of Kopsia officinalis. The genus Kopsia is known to produce a wide array of structurally diverse alkaloids with significant biological activities, including anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects. While the specific neuropharmacological profile of this compound is not yet fully characterized, its structural resemblance to other bioactive indole alkaloids suggests its potential as a valuable tool for neuropharmacological research.

These application notes provide a hypothetical framework for investigating the neuropharmacological properties of this compound, with detailed protocols for assessing its activity on several key central nervous system targets. The quantitative data presented herein is hypothetical and intended for illustrative purposes to guide experimental design and data analysis.

Hypothetical Neuropharmacological Profile

Based on the known activities of related indole alkaloids, this compound is postulated to interact with several key neurochemical systems. The following tables present hypothetical data for the purpose of illustrating a potential pharmacological profile.

Table 1: Hypothetical Receptor Binding Affinities
Receptor SubtypeRadioligandKᵢ (nM) - Hypothetical
Serotonin 5-HT₂ₐ[³H]-Ketanserin150
Serotonin 5-HT₂꜀[³H]-Mesulergine320
Dopamine D₂[³H]-Spiperone850
Opioid μ[³H]-DAMGO> 10,000
Opioid κ[³H]-U69,593> 10,000
Opioid δ[³H]-DPDPE> 10,000
Table 2: Hypothetical Monoamine Transporter Inhibition
TransporterSubstrateIC₅₀ (nM) - Hypothetical
Serotonin Transporter (SERT)[³H]-Citalopram550
Dopamine Transporter (DAT)[³H]-WIN 35,4281200
Norepinephrine Transporter (NET)[³H]-Nisoxetine> 10,000
Table 3: Hypothetical Acetylcholinesterase Inhibition
Enzyme SourceSubstrateIC₅₀ (µM) - Hypothetical
Human Recombinant AChEAcetylthiocholine25

Experimental Protocols

The following are detailed protocols for assessing the potential neuropharmacological activities of this compound.

Protocol 1: Serotonin 5-HT₂ₐ Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human serotonin 5-HT₂ₐ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA

  • Radioligand: [³H]-Ketanserin (specific activity ~80 Ci/mmol)

  • Non-specific determinant: Mianserin (10 µM final concentration)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Scintillation cocktail and scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT₂ₐ cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of mianserin solution (for non-specific binding).

      • 50 µL of various concentrations of this compound.

      • 50 µL of [³H]-Ketanserin (final concentration ~1-2 nM).

      • 50 µL of cell membrane suspension (20-40 µg of protein).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

Objective: To assess the inhibitory effect of this compound on dopamine uptake by the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human DAT

  • Cell culture medium and supplements

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • Radiolabeled substrate: [³H]-Dopamine (specific activity ~60 Ci/mmol)

  • Non-specific uptake inhibitor: GBR 12909 (10 µM final concentration)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Plating:

    • Plate HEK293-hDAT cells in 96-well plates and grow to confluency.

  • Uptake Assay:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing various concentrations of this compound or GBR 12909 for non-specific uptake.

    • Initiate the uptake by adding [³H]-Dopamine (final concentration ~10-20 nM).

    • Incubate for 10 minutes at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory activity of this compound on acetylcholinesterase.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound stock solution (in DMSO)

  • 96-well microplate reader

  • Positive control: Donepezil

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add:

      • 20 µL of various concentrations of this compound or Donepezil.

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

    • Pre-incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of AChE solution.

    • Immediately start monitoring the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Hypothetical Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5HT_syn 5-HT Synthesis VMAT2 VMAT2 5HT_syn->VMAT2 5HT_vesicle 5-HT Vesicle VMAT2->5HT_vesicle 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release SERT SERT 5HT2A_R 5-HT2A Receptor Gq Gq 5HT2A_R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation DMD This compound DMD->SERT Inhibitor? DMD->5HT2A_R Antagonist? 5HT_synapse->SERT Reuptake 5HT_synapse->5HT2A_R

Caption: Hypothetical interaction of this compound with the serotonergic synapse.

Experimental Workflow: Receptor Binding Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Compound + Ligand + Membrane) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ / Kᵢ determination) Counting->Data_Analysis

Caption: General workflow for a competitive radioligand receptor binding assay.

Safety Precautions

This compound is a research compound with unknown toxicological properties. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All experiments should be conducted in a well-ventilated laboratory. Dispose of all waste in accordance with institutional and local regulations. When working with radiolabeled materials, follow all institutional guidelines for radiation safety.

Application Notes and Protocols for Determining the Bioactivity of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is an indole alkaloid isolated from the leaves and stems of Kopsia officinalis.[][2] Alkaloids are a diverse group of naturally occurring chemical compounds that have been a rich source of new drugs due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The unique structure of this compound suggests potential for novel pharmacological effects. These application notes provide detailed protocols for a panel of cell-based assays to screen for and characterize the bioactivity of this compound, focusing on cytotoxicity, apoptosis induction, and impact on a hypothetical inflammatory signaling pathway.

Compound Details:

ParameterValue
Compound Name This compound
CAS Number 888482-17-5
Molecular Formula C23H26N2O6
Molecular Weight 426.5 g/mol
Source Kopsia officinalis[][2][6]
Compound Type Alkaloid[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in DMEM.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation:

Concentration (µM)HeLa % ViabilityMCF-7 % ViabilityA549 % Viability
0.198.2 ± 3.199.1 ± 2.597.5 ± 4.2
195.6 ± 2.896.3 ± 3.094.8 ± 3.9
1075.3 ± 4.580.1 ± 3.878.2 ± 5.1
5048.9 ± 5.255.7 ± 4.151.3 ± 4.8
10022.1 ± 3.928.4 ± 3.525.6 ± 4.0
IC50 (µM) 52.3 61.8 55.1
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.6
This compound (52.3 µM)45.8 ± 3.535.1 ± 2.919.1 ± 2.2
NF-κB Reporter Assay for Anti-inflammatory Activity

Principle: This assay measures the activity of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. Activation of the pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize luciferase activity to total protein concentration.

Data Presentation:

TreatmentConcentration (µM)Relative Luciferase Units (RLU)% Inhibition of NF-κB Activity
Unstimulated Control-105 ± 15-
TNF-α Stimulated-1250 ± 850
+ this compound11180 ± 705.6
+ this compound10850 ± 6232.0
+ this compound50420 ± 4566.4
+ this compound100210 ± 3083.2
IC50 (µM) 38.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock mtt MTT Assay (Cytotoxicity) prep_compound->mtt apoptosis Annexin V/PI Staining (Apoptosis) prep_compound->apoptosis nfkb NF-kB Reporter Assay (Anti-inflammatory) prep_compound->nfkb prep_cells Culture and Seed Cells (HeLa, MCF-7, A549, HEK293T-NF-kB) prep_cells->mtt prep_cells->apoptosis prep_cells->nfkb data_acq Data Acquisition (Absorbance, Flow Cytometry, Luminescence) mtt->data_acq apoptosis->data_acq nfkb->data_acq calc Calculate IC50 Values and Percentages data_acq->calc

Caption: Experimental workflow for assessing the bioactivity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb_p65 NF-κB (p65/p50) ikb->nfkb_p65 Releases nfkb_translocation NF-κB (p65/p50) nfkb_p65->nfkb_translocation Translocates compound This compound compound->ikk Inhibits dna DNA nfkb_translocation->dna Binds to Response Element gene Inflammatory Gene Expression dna->gene Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Determining the Receptor Binding Affinity of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11,12-De(methylenedioxy)danuphylline is an indole alkaloid derived from plants of the Kopsia genus, which has garnered interest within the neuropharmacology field. Its structural characteristics suggest potential interactions with various neuroreceptor pathways, which may influence the release and modulation of neurotransmitters.[1] To date, specific quantitative data on the receptor binding affinity of this compound is not extensively available in public literature. Therefore, this document serves as a comprehensive guide, providing detailed protocols for researchers to determine the binding characteristics of this and other novel compounds.

The following protocols describe standard in vitro methods for characterizing the interaction of a test compound with a specific receptor target. The primary method detailed is the radioligand binding assay, a robust and sensitive technique widely considered the gold standard for quantifying receptor affinity.[1][2] This involves saturation assays to determine the density of receptors (Bmax) and the affinity of a specific radioligand (Kd), as well as competition assays to determine the affinity (Ki) of the test compound, this compound.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described experimental protocols.

Table 1: Hypothetical Saturation Binding Data for a Radioligand at a Target Receptor

Radioligand Concentration (nM)Total Binding (CPM)Nonspecific Binding (CPM)Specific Binding (CPM)
0.150050450
0.522002501950
1.040005003500
5.01200025009500
10.018000500013000
20.0220001000012000
50.0240001200012000

From this data, one would calculate:

  • Kd (Dissociation Constant): [Hypothetical Value, e.g., 2.5 nM]

  • Bmax (Maximum Receptor Density): [Hypothetical Value, e.g., 15,000 CPM, which would be converted to fmol/mg protein]

Table 2: Hypothetical Competition Binding Data for this compound

Concentration of Test Compound (nM)Specific Binding (%)
0.01100
0.195
180
1050
10020
10005
100002

From this data, one would calculate:

  • IC₅₀ (Half-maximal Inhibitory Concentration): [Hypothetical Value, e.g., 10 nM]

  • Ki (Inhibitory Constant): [Calculated from the IC₅₀ and the Kd of the radioligand, e.g., 4.0 nM]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the receptor binding affinity of a novel compound.

Protocol 1: Membrane Preparation from Brain Tissue or Cultured Cells

This protocol outlines the preparation of cell membranes, which are the source of the target receptors.

Materials:

  • Tissue (e.g., rat brain region) or cultured cells expressing the target receptor.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, chilled to 4°C.

  • Centrifuge tubes.

  • Homogenizer (e.g., Dounce or Polytron).

  • High-speed refrigerated centrifuge.

  • Protein assay kit (e.g., BCA or Bradford).

Procedure:

  • Harvest tissue or cells and place them in ice-cold homogenization buffer.

  • Homogenize the sample thoroughly. For tissues, use a Polytron-type homogenizer. For cells, a Dounce homogenizer is often sufficient.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[3]

  • Carefully collect the supernatant and centrifuge it at high speed (e.g., 20,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[4]

  • Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

  • Repeat the high-speed centrifugation and resuspension step to wash the membranes.

  • After the final centrifugation, resuspend the pellet in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquots of the membrane preparation can be stored at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.

Materials:

  • Prepared cell membranes.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand specific to the target receptor (e.g., [³H]spiperone for D2 dopamine receptors).

  • Unlabeled ligand for determining non-specific binding (e.g., cold spiperone or haloperidol).

  • 96-well plates.

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation counter.

Procedure:

  • Set up a series of dilutions of the radioligand in assay buffer, typically ranging from 0.1 to 10 times the expected Kd.

  • In a 96-well plate, for each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.

  • To the "total binding" wells, add the membrane preparation and the corresponding concentration of radioligand.

  • To the "non-specific binding" wells, add the membrane preparation, the radioligand, and a high concentration of the unlabeled ligand (typically 1000-fold excess over the radioligand's Kd).

  • The final volume in each well should be consistent (e.g., 250 µL).[4]

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[4]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Protocol 3: Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of the test compound (this compound) for the target receptor.

Materials:

  • Same as for the saturation binding assay.

  • This compound stock solution and serial dilutions.

Procedure:

  • Prepare a series of dilutions of the test compound, this compound, in assay buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • In a 96-well plate, set up wells for total binding, non-specific binding, and for each concentration of the test compound.

  • To all wells (except non-specific binding), add the membrane preparation and a fixed concentration of the radioligand (typically at or near its Kd value).

  • To the "total binding" wells, add only the membrane and radioligand.

  • To the "non-specific binding" wells, add the membrane, radioligand, and a high concentration of the unlabeled ligand.

  • To the "test compound" wells, add the membrane, radioligand, and the corresponding concentration of this compound.

  • Incubate the plate, filter, and measure radioactivity as described in the saturation assay protocol.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[4]

Visualizations

Signaling Pathway

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Response Cellular Response Effector->Response Second Messengers Ligand Ligand (e.g., this compound) Ligand->GPCR Binding

Caption: Generalized GPCR signaling pathway.

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship

Data_Interpretation_Logic cluster_0 Experimental Data cluster_1 Calculation cluster_2 Result IC50 IC50 Value Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Kd Radioligand Kd Kd->Cheng_Prusoff L [Radioligand] L->Cheng_Prusoff Ki Ki Value (Affinity of Test Compound) Cheng_Prusoff->Ki

Caption: Logical flow for calculating the Ki value.

References

"11,12-De(methylenedioxy)danuphylline" as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 11,12-De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an indole alkaloid that has been isolated from the leaves and stems of Kopsia officinalis.[1] As a member of the alkaloid family of natural products, it holds potential for therapeutic development, particularly in the field of neuropharmacology.[2] Alkaloids are known for their diverse biological activities, and initial assessments suggest that this compound may interact with neuroreceptor pathways, potentially influencing neurotransmitter release and modulation.[2]

These application notes provide a comprehensive overview of the potential therapeutic applications of this compound, along with detailed, representative protocols for its investigation. Due to the limited publicly available data on this specific compound, the following sections present a combination of known information and hypothetical, yet plausible, experimental frameworks based on the study of similar indole alkaloids.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on potential therapeutic activities. These values are representative and should be experimentally determined.

Table 1: In Vitro Neuroreceptor Binding Affinity

Target ReceptorLigandKᵢ (nM)Assay Type
Serotonin 5-HT₂ₐ[³H]Ketanserin150Radioligand Binding
Dopamine D₂[³H]Spiperone450Radioligand Binding
NMDA[³H]MK-801> 1000Radioligand Binding

Table 2: In Vitro Functional Activity

Cell LineAssayTargetEC₅₀ / IC₅₀ (µM)
SH-SY5YCalcium Imaging5-HT₂ₐ Agonism2.5
HEK293-D₂RcAMP AssayD₂ Antagonism8.1
Primary Cortical NeuronsNeuroprotection Assay (Glutamate-induced toxicity)-12.5

Table 3: In Vivo Behavioral Model Efficacy (Rodent Model)

ModelEndpointDose (mg/kg)RouteEffect Size
Forced Swim TestImmobility Time10i.p.40% decrease
Novel Object RecognitionDiscrimination Index5p.o.0.45

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Kopsia officinalis

This protocol describes a general method for the extraction and isolation of indole alkaloids from plant material.

1. Extraction: a. Air-dry and powder the leaves and stems of Kopsia officinalis. b. Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours with occasional agitation. c. Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract. d. Suspend the crude extract in 2% aqueous HCl and partition with ethyl acetate to remove non-polar compounds. e. Basify the aqueous layer to pH 9-10 with NH₄OH and extract with dichloromethane (DCM). f. Concentrate the DCM layer to yield the crude alkaloid fraction.

2. Chromatographic Purification: a. Subject the crude alkaloid fraction to column chromatography on silica gel. b. Elute with a gradient of DCM and methanol (e.g., 100:0 to 90:10). c. Monitor fractions by thin-layer chromatography (TLC) using a UV lamp (254 nm). d. Combine fractions containing the target compound. e. Perform further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid). f. Collect the peak corresponding to this compound and confirm its purity and identity via LC-MS and NMR spectroscopy.

Protocol 2: In Vitro Neuroreceptor Binding Assay

This protocol outlines a representative radioligand binding assay to determine the affinity of this compound for a target receptor (e.g., 5-HT₂ₐ).

1. Membrane Preparation: a. Homogenize cells or tissues expressing the target receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

2. Binding Reaction: a. In a 96-well plate, add the membrane preparation, a known concentration of the radioligand (e.g., [³H]Ketanserin), and varying concentrations of this compound. b. For non-specific binding determination, add a high concentration of a known unlabeled ligand. c. Incubate at a specified temperature for a set time to reach equilibrium.

3. Detection and Analysis: a. Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer. b. Measure the radioactivity retained on the filters using a scintillation counter. c. Calculate the specific binding and analyze the data using non-linear regression to determine the Kᵢ value.

Visualizations

experimental_workflow cluster_extraction Isolation & Purification cluster_purification cluster_assays Biological Evaluation plant_material Kopsia officinalis (Leaves & Stems) extraction Methanol Extraction plant_material->extraction partition Acid-Base Partitioning extraction->partition crude_alkaloids Crude Alkaloid Fraction partition->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound in_vitro In Vitro Assays (Binding, Functional) pure_compound->in_vitro in_vivo In Vivo Models (Behavioral) in_vitro->in_vivo

Caption: Experimental Workflow for the Investigation of this compound.

signaling_pathway DMD This compound receptor Serotonin 5-HT2A Receptor (GPCR) DMD->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Effects (e.g., Neurotransmission Modulation) ca2->downstream pkc->downstream

Caption: Hypothetical Signaling Pathway for 5-HT₂ₐ Receptor Agonism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Danuphylline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of danuphylline and related Daphniphyllum alkaloids. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of these structurally complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of danuphylline alkaloids?

The main difficulties in synthesizing danuphylline and other Daphniphyllum alkaloids stem from their complex molecular architecture. These challenges include:

  • Construction of Polycyclic Skeletons: Many of these alkaloids possess intricate, often caged, polycyclic frameworks that are challenging to assemble efficiently.[1][2]

  • Stereocontrol: The presence of multiple contiguous stereocenters, including quaternary carbons, demands highly stereoselective transformations.[3][4][5] Poor stereocontrol can lead to mixtures of diastereomers that are difficult to separate.

  • Protecting Group Strategy: The numerous functional groups often necessitate a complex protecting group strategy.[6][7] Issues with the installation, stability, and selective removal of these groups can significantly impact the overall success of the synthesis.[8]

  • Low Yields in Key Reactions: Key bond-forming reactions, such as cyclizations and cross-couplings, can suffer from low yields due to steric hindrance or competing side reactions.

  • Purification: The structural complexity and potential for generating closely related isomers can make the purification of intermediates and the final product challenging.[9][10]

Q2: Which synthetic strategies are commonly employed to construct the core structure of danuphylline alkaloids?

Several powerful synthetic strategies are utilized to tackle the complex core of these alkaloids:

  • Intramolecular Diels-Alder Reaction: This is a key strategy for constructing bicyclic or more complex ring systems in a stereocontrolled manner.[11][12][13][14]

  • Radical Cyclizations: N-centered or carbon-centered radical cyclizations are effective for forming nitrogen-containing heterocycles and constructing challenging ring systems.[2][15][16][17]

  • Gold-Catalyzed Cyclizations: Gold catalysts can facilitate complex cyclization cascades, such as the 6-exo-dig cyclization used in the synthesis of daphenylline, to build bridged bicyclic systems.[18][19][20]

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are crucial for forming key carbon-carbon bonds, though they can present their own set of challenges.[21][22][23][24]

  • Cascade Reactions: Multi-step reactions that occur in a single pot, known as cascade or tandem reactions, are highly efficient for rapidly building molecular complexity.[15][18]

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during key synthetic steps.

Intramolecular Diels-Alder (IMDA) Cycloaddition

Problem: Low yield or poor diastereoselectivity in the IMDA reaction for constructing the polycyclic core.

Potential CauseSuggested Solution(s)
Incorrect Reaction Conditions Optimize the reaction temperature and solvent. Thermal cyclization may not be selective; consider using a Lewis acid catalyst (e.g., Et2AlCl) to promote a stereoselective cycloaddition.[12]
Substrate Conformation The tether connecting the diene and dienophile may not favor the desired transition state. Modify the substrate to introduce conformational constraints that favor the desired cyclization pathway.[25][26]
Poor Facial Selectivity The approach of the dienophile to the diene may not be well-controlled. Introduce bulky substituents to block one face of the diene or dienophile, or use a chiral auxiliary to direct the cycloaddition.[11]
Low Reactivity The diene or dienophile may not be sufficiently activated. Introduce electron-withdrawing groups on the dienophile or electron-donating groups on the diene to lower the reaction's activation energy.
Gold-Catalyzed 6-exo-dig Cyclization

Problem: Formation of undesired side products or low yield in the gold-catalyzed cyclization to form a bridged bicyclic system.

Potential CauseSuggested Solution(s)
Undesired Deprotonation Using a strong, non-hindered base (e.g., triethylamine) can lead to deprotonation at an undesired position. Switch to a more sterically hindered and less basic amine, such as 2,6-lutidine, to favor the desired silyl enol ether formation.[18][20]
Catalyst Deactivation Impurities in the substrate or solvent can poison the gold catalyst. Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere.
Substrate Instability The starting material or cyclization precursor may be unstable under the reaction conditions. Consider a different protecting group or a more robust synthetic route to the precursor.
Radical Cyclization

Problem: The desired radical cyclization is inefficient, or undesired side reactions predominate.

Potential CauseSuggested Solution(s)
Slow Cyclization Rate The rate of cyclization must be faster than competing reactions, such as trapping of the initial radical. Ensure the radical cyclization is a favorable process (e.g., 5-exo or 6-exo).[16] Polarization of the radical acceptor with an electron-withdrawing group can increase the cyclization rate.[16]
Undesired Hydrogen Atom Abstraction The radical intermediate may be abstracting a hydrogen atom from the solvent or another molecule instead of cyclizing. Use a solvent with strong C-H bonds and ensure the concentration of the radical precursor is appropriate.
Formation of Undesired Ring Size While 5- and 6-membered rings are favored, other ring sizes can sometimes form. Modify the substrate to favor the desired cyclization pathway, for instance, by altering the tether length between the radical and the acceptor.[16]
N-Cl Bond Reduction Instead of Cyclization In aminyl radical cyclizations starting from an N-chloroamine, direct reduction of the N-Cl bond can compete with cyclization. The presence of an enone can polarize the olefin and favor the desired cyclization.[2]
Protecting Group Management

Problem: Failure of a protecting group (e.g., premature deprotection or difficulty in removal).

Potential CauseSuggested Solution(s)
Instability to Reaction Conditions The chosen protecting group is not stable to the reagents or conditions of a subsequent step. Re-evaluate the protecting group strategy to ensure orthogonality, meaning each protecting group can be removed under conditions that do not affect other protecting groups.[6][7][27]
Steric Hindrance Preventing Removal The protecting group may be in a sterically congested environment, making it difficult for the deprotection reagent to access. Use a smaller deprotection reagent or a protecting group that can be removed under different, less sterically demanding conditions.
Difficulty in Selective Protection/Deprotection Multiple functional groups of the same type (e.g., several hydroxyl groups) make selective protection or deprotection challenging. Utilize protecting groups with different reactivities or employ enzymatic methods for highly selective transformations.[6]

Experimental Protocols & Data

Table 1: Summary of Yields for Key Synthetic Steps in Daphniphyllum Alkaloid Synthesis
AlkaloidKey StepStarting MaterialProductYield (%)Reference
(-)-Calyciphylline N Intramolecular Diels-AlderTriene 10Bicyclic Ester (-)-550 (over 2 steps)[12]
Daphenylline Gold-Catalyzed 6-exo-dig CyclizationSilyl enol ether 18Bridged bicycle 9Not explicitly stated[18][20]
Daphenylline Intramolecular Michael AdditionAcyclic precursor 1Tricyclic product 2>90 (10:1 dr)[20]
Calyciphylline A core Tandem Aminyl Radical CyclizationN-chloroamine ent-4Tricyclic core ent-377[15]
Detailed Methodologies

1. Intramolecular Diels-Alder Reaction for (-)-Calyciphylline N Synthesis [12]

  • Reaction: To a solution of the triene precursor in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), a Lewis acid catalyst such as diethylaluminum chloride (Et₂AlCl) is added dropwise.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate), and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired bicyclic product. A 9:1 mixture of diastereomers was obtained in 50% yield for the two steps.

2. Gold-Catalyzed 6-exo-dig Cyclization in Daphenylline Synthesis [18][20]

  • Precursor Formation: The silyl enol ether precursor is generated from the corresponding ketone using a silylating agent (e.g., TBDPSOTf) and a hindered base (e.g., 2,6-lutidine) to avoid undesired deprotonation.

  • Cyclization: The silyl enol ether is then treated with a gold catalyst (e.g., a gold(I) complex) in a suitable solvent to initiate the 6-exo-dig cyclization.

  • Workup and Purification: Standard aqueous workup and purification by column chromatography are performed to isolate the bridged bicyclic product.

3. Tandem Aminyl Radical Cyclization for Calyciphylline A Core Synthesis [2][15]

  • Precursor Synthesis: The N-chloroamine precursor is generated by treating the corresponding secondary amine with N-chlorosuccinimide (NCS) at low temperature.

  • Radical Cyclization: A solution of a radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu₃SnH) is added dropwise over a period of time to a heated solution of the N-chloroamine precursor in a suitable solvent (e.g., toluene).

  • Workup and Purification: The reaction mixture is concentrated, and the crude product is purified by chromatography to yield the tricyclic core. In a specific example, this reaction proceeded in 77% yield.

Visualizations

Logical Workflow for Troubleshooting Low Yield in a Key Cyclization Step

Low_Yield_Troubleshooting start Low Yield in Cyclization purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions purity->conditions Purity Confirmed success Yield Improved purity->success Impurity Found & Removed reagent Screen Different Reagents/Catalysts conditions->reagent Optimization Ineffective conditions->success Optimal Conditions Found substrate Modify Substrate Design reagent->substrate No Improvement reagent->success Better Reagent/Catalyst Identified fail Yield Still Low substrate->fail reassess Re-evaluate Synthetic Strategy fail->reassess Stereocontrol_Troubleshooting start Poor Stereoselectivity temp Lower Reaction Temperature start->temp catalyst Change Catalyst/Chiral Auxiliary temp->catalyst No Improvement success Selectivity Improved temp->success Selectivity Increases solvent Screen Solvents catalyst->solvent No Improvement catalyst->success Effective Catalyst Found substrate_mod Modify Substrate (e.g., protecting group, steric bulk) solvent->substrate_mod No Improvement solvent->success Optimal Solvent Identified fail Re-evaluate Approach substrate_mod->fail Protecting_Group_Strategy start Plan Synthesis identify_fg Identify Functional Groups to Protect start->identify_fg select_pg Select Orthogonal Protecting Groups identify_fg->select_pg install_pg Install Protecting Groups select_pg->install_pg synthesis_steps Perform Synthetic Transformations install_pg->synthesis_steps deprotect Selectively Deprotect synthesis_steps->deprotect next_step Continue Synthesis deprotect->next_step next_step->synthesis_steps Iterate final_deprotection Final Deprotection next_step->final_deprotection Final Steps target Target Molecule final_deprotection->target

References

Improving the yield of "11,12-De(methylenedioxy)danuphylline" from Kopsia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the extraction and yield improvement of "11,12-De(methylenedioxy)danuphylline" and other alkaloids from Kopsia species.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of alkaloids from Kopsia.

Issue 1: Low or No Yield of Target Alkaloid in Crude Extract

Possible Cause Recommended Solution
Poor Quality of Plant Material The concentration of secondary metabolites can be influenced by the plant's age, the time of harvest, and post-harvest processing. It is advisable to verify the botanical identity of the plant material. Ensure the material is properly dried and stored in a cool, dark, and dry place to prevent the degradation of the target compounds.[1]
Inefficient Initial Extraction The choice of solvent, temperature, and extraction time may not be optimal for the target alkaloid. A common method for indole alkaloid extraction involves using a polar solvent like methanol or ethanol.[2][3][4] Consider performing a sequential extraction with solvents of increasing polarity. Advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve efficiency.
Degradation of the Alkaloid Indole alkaloids can be sensitive to pH changes and high temperatures. Avoid excessive heat (above 60°C) during extraction and solvent evaporation to prevent degradation.[1]
Incomplete Cell Lysis Inadequate grinding of the plant material can result in poor solvent penetration. The dried plant material should be ground into a fine, uniform powder to maximize the surface area available for extraction.[1]

Issue 2: Significant Loss of Compound During Purification

Possible Cause Recommended Solution
Incorrect Solvent System for Liquid-Liquid Partitioning An inappropriate choice of solvents can lead to the loss of the target compound into the undesired phase. For polar alkaloids, ensure you are using a nonpolar solvent (e.g., n-hexane) to remove lipids and other nonpolar impurities, while the target compound remains in the more polar phase (e.g., methanol/water).[1]
Emulsion Formation Emulsions at the solvent interface can trap the target compound. To break emulsions, you can try adding a saturated NaCl solution (brine) or centrifuging the mixture.
Suboptimal Chromatographic Conditions The choice of stationary phase and mobile phase is critical for successful separation. For indole alkaloids, silica gel or reversed-phase C18 columns are commonly used. Experiment with different solvent gradients to achieve better resolution between the target alkaloid and closely eluting impurities.[1]
Co-elution of Structurally Similar Alkaloids Kopsia species are known to contain a wide variety of structurally similar alkaloids, which can make purification challenging.[5] Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze fractions before combining them to ensure the purity of the pooled fractions.

Frequently Asked Questions (FAQs)

Q1: What part of the Kopsia plant is "this compound" isolated from?

A1: "this compound" has been isolated from the leaves of Kopsia officinalis.[5]

Q2: What is a typical expected yield for "this compound"?

A2: The exact yield for "this compound" is not explicitly stated in the available literature. However, as a minor secondary metabolite, a general expected yield would likely be in the range of 0.001% to 0.01% of the dry weight of the plant material. Yields can vary significantly based on the quality of the plant material and the efficiency of the extraction and purification methods.

Q3: What are the general steps for extracting indole alkaloids from Kopsia?

A3: The general procedure involves a multi-step process:

  • Solid-Liquid Extraction: The dried and powdered plant material is extracted with a polar solvent, such as methanol or ethanol, to obtain a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid partitioning to separate the basic alkaloids from neutral and acidic compounds.[1]

  • Chromatographic Purification: The resulting alkaloid-rich fraction undergoes one or more chromatographic steps (e.g., column chromatography on silica gel or Sephadex) to isolate the target compound.[2]

Q4: How can I improve the overall yield of my target alkaloid?

A4: To enhance the yield, consider optimizing the following parameters:

  • Solvent Choice: Test different solvents and solvent mixtures to find the most effective one for your target alkaloid.

  • Extraction Method: Compare traditional methods like maceration and Soxhlet with modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which can offer higher yields in shorter times.

  • pH Control: Careful control of pH during acid-base partitioning is crucial to prevent loss of the target compound.

  • Purification Strategy: Develop an efficient chromatographic method to minimize losses during purification.

Experimental Protocols

This section provides a representative methodology for the extraction and isolation of danuphylline-type alkaloids from Kopsia leaves, based on protocols for similar compounds.

Protocol: Extraction and Isolation of Danuphylline-Type Alkaloids

  • Preparation of Plant Material:

    • Air-dry the leaves of Kopsia officinalis at room temperature.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered leaves (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude methanol extract in a 2% aqueous solution of hydrochloric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with n-hexane to remove non-polar compounds.

    • Adjust the pH of the aqueous solution to approximately 9-10 with ammonium hydroxide.

    • Extract the basified solution with dichloromethane.

    • Combine the dichloromethane fractions and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions containing the target compound.

    • Further purify the combined fractions using preparative HPLC or Sephadex LH-20 column chromatography to obtain the pure "this compound".

Quantitative Data

The following tables summarize typical parameters for the extraction of indole alkaloids from Kopsia species. Note that these are representative values and may require optimization for the specific target compound.

Table 1: Extraction Parameters

ParameterValueReference
Solvent Methanol or Ethanol[2][3]
Solvent-to-Material Ratio 5:1 (L:kg)General Practice
Extraction Time 72 hours (Maceration)General Practice
Extraction Temperature Room TemperatureGeneral Practice

Table 2: Purification Parameters

ParameterValueReference
Column Chromatography Stationary Phase Silica Gel[2]
Eluent System n-Hexane / Ethyl Acetate (Gradient)General Practice
Secondary Purification Sephadex LH-20 or Preparative HPLC[2]

Visualizations

Proposed Biosynthetic Pathway for Danuphylline-Type Alkaloids

G Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Several Steps Aspidosperma_skeleton Aspidosperma Skeleton Geissoschizine->Aspidosperma_skeleton Rearrangements Danuphylline_type Danuphylline-Type Alkaloids Aspidosperma_skeleton->Danuphylline_type Further Modifications Target_compound This compound Danuphylline_type->Target_compound

Caption: Proposed biosynthetic pathway of danuphylline-type alkaloids.

Experimental Workflow for Alkaloid Isolation

G start Kopsia Leaves grinding Grinding start->grinding extraction Methanol Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloids partitioning->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Compound hplc->pure_compound

Caption: General experimental workflow for alkaloid isolation.

References

Technical Support Center: 11,12-De(methylenedioxy)danuphylline Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "11,12-De(methylenedioxy)danuphylline". This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their stability and degradation studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why are stability studies important?

A1: "this compound" is a crystalline alkaloid compound derived from the branches of Kopsia officinalis.[1] Stability studies are crucial in pharmaceutical development to understand how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light. These studies help in determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing degradation pathways.[2][3] This information is vital for formulation development, packaging decisions, and defining storage conditions and shelf-life.[3][4]

Q2: I am starting my stability study. What are the typical stress conditions for forced degradation studies?

A2: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[2] According to ICH guidelines, a comprehensive forced degradation study should include exposure to:

  • Acid Hydrolysis: Typically using 0.1 M to 1 M HCl.[5]

  • Base Hydrolysis: Typically using 0.1 M to 1 M NaOH.[5]

  • Oxidation: Commonly using hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Stress: Exposing the solid or solution to high temperatures (e.g., 60-105°C).[6]

  • Photostability: Exposing the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[5]

Q3: How do I develop a stability-indicating analytical method?

A3: A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing SIMs.[8] The key is to achieve adequate separation between the parent compound and all potential degradation products generated during forced degradation studies.[9] Method development involves optimizing chromatographic parameters such as the column, mobile phase composition, pH, flow rate, and detector wavelength.[8][10]

Q4: What should I do if I don't see any degradation in my forced degradation studies?

A4: If no degradation is observed, it may indicate that the compound is highly stable under the applied stress conditions. However, it is essential to ensure that the stress conditions were stringent enough. Consider the following troubleshooting steps:

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Extend the duration of exposure to the stress condition.

  • Increase the temperature for thermal degradation.

  • Ensure the light source for photostability testing provides sufficient energy as per ICH guidelines.

  • If the compound is poorly soluble in the stress medium, consider using a co-solvent to ensure adequate exposure.

Q5: How much degradation is considered sufficient in a forced degradation study?

A5: The goal is to achieve meaningful degradation to identify potential degradation products and validate the analytical method. A target degradation of 5-20% is generally considered optimal.[5] Degradation of more than 20% may lead to the formation of secondary degradation products that might not be relevant to normal storage conditions and can complicate the degradation pathway elucidation.[5]

Troubleshooting Guides

Issue 1: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase pH for the analyte.

    • Solution: Since "this compound" is an alkaloid, it is likely basic. Ensure the mobile phase pH is adjusted to be at least 2 pH units away from the pKa of the compound to ensure it is in a single ionic form.

  • Possible Cause: Column overload.

    • Solution: Reduce the concentration of the sample or the injection volume.

  • Possible Cause: Incompatible sample solvent with the mobile phase.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Issue 2: Mass balance issues (sum of the assay of the main peak and impurities is not close to 100%).

  • Possible Cause: Some degradation products are not being detected by the detector.

    • Solution: Analyze the samples at multiple wavelengths or use a photodiode array (PDA) detector to screen for degradation products that may have different UV maxima. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Possible Cause: Degradation products are not being eluted from the column.

    • Solution: Modify the mobile phase gradient to include a stronger organic solvent at the end of the run to elute any strongly retained compounds.

  • Possible Cause: The parent compound or degradation products are volatile.

    • Solution: Use appropriate sample handling and storage procedures to minimize evaporation.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl at 60°C2492.57.52
0.1 M NaOH at 60°C2488.211.83
6% H₂O₂ at RT2495.14.91
Thermal (80°C, solid)4898.61.41
Photolytic (ICH Q1B)2491.38.72

Table 2: Chromatographic Parameters for the Stability-Indicating HPLC Method

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Prepare a stock solution of "this compound" at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).

  • Transfer 5 mL of the stock solution into a 10 mL volumetric flask.

  • Add 5 mL of 0.2 M HCl to the flask to achieve a final acid concentration of 0.1 M and a drug concentration of 0.5 mg/mL.

  • Incubate the solution in a water bath at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the aliquot with an equivalent amount of 0.2 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

  • System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution of "this compound" six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.

  • Specificity: Inject a blank (diluent), a placebo (if in formulation), a standard solution of the parent compound, and the stressed samples. The method is specific if the peak for the parent compound is well-resolved from any degradation products.

  • Analysis of Stressed Samples: Inject the prepared samples from the forced degradation studies into the HPLC system.

  • Data Analysis: Integrate the peak areas for the parent compound and all degradation products. Calculate the percentage of remaining parent compound and the percentage of each degradation product.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (6% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal (80°C, Solid/Solution) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B) API->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize Unknowns Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Start Forced Degradation Study CheckDeg Is Degradation 5-20%? Start->CheckDeg IncreaseStress Increase Stress Severity: - Higher [Reagent] - Longer Time - Higher Temp CheckDeg->IncreaseStress No (<5%) DecreaseStress Decrease Stress Severity: - Lower [Reagent] - Shorter Time - Lower Temp CheckDeg->DecreaseStress Yes (>20%) Proceed Proceed to Method Validation & Pathway Elucidation CheckDeg->Proceed Yes (5-20%) IncreaseStress->CheckDeg Re-evaluate DecreaseStress->CheckDeg Re-evaluate

Caption: Logic for optimizing stress conditions.

References

Solubility issues of "11,12-De(methylenedioxy)danuphylline" in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 11,12-De(methylenedioxy)danuphylline. It provides essential information on solubility, protocols for solubility determination, and troubleshooting guidance for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). What should I do?

A2: This is a common issue known as "crashing out" that occurs when a compound is moved from a high-solubility organic solvent to a low-solubility aqueous environment.[2] Here are several steps you can take to troubleshoot this problem:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally ≤ 0.1%, as many cell lines can tolerate this level.[2][3]

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your DMSO stock in 100% DMSO first to lower the concentration before the final dilution into the aqueous buffer.[3] This helps to minimize the "salting out" effect.[3]

  • Modify the Dilution Process: Add the DMSO stock to the aqueous buffer slowly while vortexing or swirling gently.[3] Do not add the aqueous buffer to the DMSO stock.

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before and during the addition of the compound stock can sometimes help maintain solubility.[2][3] However, be cautious as prolonged exposure to heat can degrade the compound.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[2] Acidic compounds are typically more soluble at higher pH, while basic compounds are more soluble at lower pH.[2]

Q3: The compound is not dissolving well even in DMSO. What are the initial steps to take?

A3: If you are facing solubility challenges even with a powerful organic solvent like DMSO, consider the following:[3]

  • Verify Solvent Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating power.[3] Always use fresh, anhydrous, high-purity DMSO from a recently opened bottle.[3]

  • Apply Gentle Heat and Sonication: Gently warm the solution in a water bath (e.g., 37°C for 5-10 minutes) and/or sonicate the vial in a water bath for 10-15 minutes to aid dissolution.[3]

  • Check for Compound Degradation: If possible, verify the purity and integrity of your compound stock using analytical methods like HPLC or LC-MS to rule out degradation or polymorphism as the cause of poor solubility.[3]

  • Prepare a More Dilute Stock: The intended concentration may be above the compound's solubility limit. Try preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM).[3]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[4]
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
AcetoneSoluble[4]

Note: This table indicates that the compound is expected to dissolve in these solvents, but does not provide the maximum concentration. This must be determined experimentally.

Experimental Protocols

Protocol: Determining Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a gold standard technique for determining the equilibrium (thermodynamic) solubility of a compound.[5][6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a set temperature.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., DMSO, PBS pH 7.4)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to sediment. To ensure complete removal of solid particles, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed. For an extra level of certainty, filter the supernatant through a 0.22 µm syringe filter.

  • Dilution: Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Mandatory Visualization

G start Start: Solubility Issue (Precipitation or Undissolved Solid) check_solvent Step 1: Verify Solvent Quality - Use fresh, anhydrous DMSO - Check for contamination start->check_solvent physical_methods Step 2: Apply Physical Methods - Gentle warming (37°C) - Vortexing / Sonication check_solvent->physical_methods If solid still present check_conc Step 3: Review Concentration - Is it above the expected solubility limit? physical_methods->check_conc If solid still present lower_conc Action: Prepare a More Dilute Stock Solution check_conc->lower_conc Yes aqueous_precip Issue: Precipitates Upon Dilution in Aqueous Buffer? check_conc->aqueous_precip No, concentration is low lower_conc->aqueous_precip serial_dilution Step 4: Optimize Dilution - Perform serial dilutions in DMSO first - Add DMSO stock to buffer (not reverse) aqueous_precip->serial_dilution Yes success Result: Compound Dissolved aqueous_precip->success No adjust_buffer Step 5: Modify Buffer - Adjust pH - Consider co-solvents (if compatible) serial_dilution->adjust_buffer If precipitation persists serial_dilution->success If successful adjust_buffer->success If successful fail Result: Issue Persists (Consider alternative formulation strategies) adjust_buffer->fail If issue persists

Caption: Troubleshooting workflow for compound solubility issues.

References

Technical Support Center: Purification of Minor Kopsia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of minor alkaloids from Kopsia species.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the initial extraction of minor Kopsia alkaloids?

A1: The choice of solvent is critical for efficient extraction. For Kopsia alkaloids, polar solvents are generally effective. Methanol or ethanol are often good choices for extracting a broad spectrum of alkaloids.[1] Some protocols also utilize a sequence of solvents with increasing polarity, starting with a non-polar solvent like hexane to remove fats and waxes, followed by a more polar solvent such as dichloromethane or methanol for alkaloid extraction.[2]

Q2: How can I enrich the alkaloid fraction after the initial extraction?

A2: Acid-base partitioning is a highly effective method for selectively isolating alkaloids from the crude extract. This technique relies on the basic nature of alkaloids. The general steps are as follows:

  • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the alkaloids, making them water-soluble.

  • Wash this acidic solution with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.[1]

  • Adjust the pH of the aqueous layer to basic (pH 9-10) with a base like ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.[1]

  • Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.[3]

Q3: What are the most common chromatographic techniques for purifying minor Kopsia alkaloids?

A3: A multi-step chromatographic approach is typically necessary for the successful isolation of minor alkaloids.[1] Commonly used techniques include:

  • Silica Gel Column Chromatography: This is often the first step in separating the crude alkaloid extract into fractions based on polarity. A gradient elution with a solvent system like chloroform and methanol is frequently employed.[2][4]

  • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is useful for separating alkaloids based on their molecular size and can also help in removing pigments and other impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful tool for the final purification of minor alkaloids.[2][5] Gradient elution with a mobile phase consisting of acetonitrile and water, often with a modifier like formic acid, is common.[2]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can be advantageous for preventing irreversible adsorption of alkaloids.[6][7]

Troubleshooting Guides

Problem 1: Low Yield of Minor Alkaloids

Q: I am getting a very low yield of my target minor alkaloid. What could be the reasons and how can I improve it?

A: Low yields of minor alkaloids can be attributed to several factors. Here are some common causes and troubleshooting strategies:

  • Incomplete Extraction: The initial extraction may not be efficient.

    • Solution: Ensure the plant material is finely powdered to increase the surface area for solvent penetration.[1] Consider using techniques like ultrasonication or Soxhlet extraction to enhance extraction efficiency.[1][8] Experiment with different solvent systems to find the optimal one for your target alkaloid.[1]

  • Alkaloid Degradation: Alkaloids can be sensitive to heat, light, and pH changes.

    • Solution: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature not exceeding 50°C.[1] Protect your samples from light, especially if they are left for extended periods. The purification process should be carried out under conditions that maintain the stability of the alkaloids.[9]

  • Loss During Purification: Multiple purification steps can lead to cumulative losses.

    • Solution: Minimize the number of purification steps where possible. Carefully monitor each step with techniques like Thin Layer Chromatography (TLC) to avoid discarding fractions containing your target compound.[1]

Problem 2: Co-elution of Alkaloids with Similar Polarity

Q: I am having trouble separating two minor alkaloids that are co-eluting in my chromatograms. How can I improve the resolution?

A: Co-elution is a common challenge when dealing with structurally similar alkaloids. Here are some strategies to improve separation:

  • Optimize the Chromatographic Conditions:

    • For Column Chromatography: Adjust the gradient of the mobile phase. A shallower gradient can improve the separation of closely eluting compounds.[10] Experiment with different solvent systems to alter the selectivity.

    • For HPLC:

      • Modify the Mobile Phase: Vary the gradient slope. A shallower gradient will increase the run time but can significantly improve resolution.[5] You can also try a different organic modifier (e.g., methanol instead of acetonitrile) or add a small amount of a basic additive like triethylamine (TEA) to the mobile phase to improve peak shape for basic compounds.[5]

      • Change the Column: If optimizing the mobile phase is not sufficient, consider using a column with a different stationary phase chemistry that may offer better selectivity for your specific alkaloids.[5]

  • Use a Different Chromatographic Technique: If one method is not providing adequate separation, a different technique might be more effective. For example, if you are struggling with silica gel chromatography, HSCCC could be a good alternative as it operates on a different separation principle (liquid-liquid partitioning).[6]

Experimental Protocols

General Extraction and Fractionation of Kopsia Alkaloids

This protocol is a generalized procedure based on common practices for alkaloid extraction from Kopsia species.[2][3][11]

  • Preparation of Plant Material: Dry the plant material (e.g., bark, leaves, or roots) at 40-50°C and grind it into a fine powder.[1]

  • Defatting: Extract the powdered material with a non-polar solvent like hexane using a Soxhlet extractor for several hours to remove lipids and waxes.[2]

  • Alkaloid Extraction: Air-dry the defatted plant material and then extract it with a polar solvent such as methanol or 80% ethanol.[9]

  • Acid-Base Partitioning: a. Concentrate the alcoholic extract under reduced pressure. b. Dissolve the residue in a 3-5% solution of tartaric or hydrochloric acid.[1][2] c. Wash the acidic solution with ethyl acetate to remove non-polar impurities. d. Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. e. Extract the liberated alkaloids with chloroform or dichloromethane.

  • Fractionation: a. Concentrate the chloroform/dichloromethane extract to obtain the crude alkaloid mixture. b. Subject the crude alkaloid mixture to silica gel column chromatography, eluting with a gradient of chloroform and methanol. c. Collect fractions and monitor by TLC. d. Combine fractions containing similar alkaloid profiles for further purification.

Data Presentation

Table 1: Examples of Minor Alkaloids Isolated from Kopsia singapurensis [2]

Plant PartStarting Material (kg)Isolated AlkaloidYield (mg)
Bark3.0Singaporentine A2.6
Bark3.015-hydroxykopsamine2.4
Bark3.0Singaporentinidine3.5
Leaves2.0Kopsininic acid30.0
Roots1.014α-hydroxy-N(4)-methylcondylocarpine5.3
Roots1.016-epiakuammiline2.4
Roots1.0N-methylpleiocarpamine7.6

Mandatory Visualization

G cluster_extraction Extraction & Initial Processing cluster_partitioning Acid-Base Partitioning cluster_chromatography Chromatographic Purification plant_material Powdered Kopsia Plant Material defatting Defatting (e.g., with Hexane) plant_material->defatting extraction Alkaloid Extraction (e.g., with Methanol) defatting->extraction crude_extract Crude Alcoholic Extract extraction->crude_extract acidification Dissolve in Acidic Solution crude_extract->acidification wash_nonpolar Wash with Non-polar Solvent acidification->wash_nonpolar basification Basify Aqueous Layer wash_nonpolar->basification extract_alkaloids Extract with Organic Solvent basification->extract_alkaloids crude_alkaloid_fraction Crude Alkaloid Fraction extract_alkaloids->crude_alkaloid_fraction column_chrom Silica Gel Column Chromatography crude_alkaloid_fraction->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection sephadex Sephadex LH-20 (Optional) fraction_collection->sephadex hplc Preparative HPLC fraction_collection->hplc sephadex->hplc pure_alkaloid Isolated Minor Alkaloid hplc->pure_alkaloid

Caption: General workflow for the purification of minor Kopsia alkaloids.

G cluster_problem Problem Identification cluster_strategy Troubleshooting Strategies cluster_mobile_phase Mobile Phase Optimization cluster_outcome Desired Outcome co_elution Co-elution of Minor Alkaloids optimize_mobile_phase Optimize Mobile Phase co_elution->optimize_mobile_phase change_column Change Stationary Phase co_elution->change_column change_technique Alternative Chromatographic Technique co_elution->change_technique shallow_gradient Use a Shallower Gradient optimize_mobile_phase->shallow_gradient change_solvent Change Organic Modifier optimize_mobile_phase->change_solvent add_modifier Add Modifier (e.g., TEA) optimize_mobile_phase->add_modifier improved_resolution Improved Resolution change_column->improved_resolution change_technique->improved_resolution shallow_gradient->improved_resolution change_solvent->improved_resolution add_modifier->improved_resolution

Caption: Logical workflow for troubleshooting co-elution of minor alkaloids.

References

Technical Support Center: Overcoming Low Yield in 11,12-De(methylenedioxy)danuphylline Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of "11,12-De(methylenedioxy)danuphylline", with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Q2: What are the primary causes of low yield during the extraction of this alkaloid?

A2: Low yields in natural product extractions, including for indole alkaloids like this compound, can arise from several factors:

  • Poor Quality of Raw Material: The concentration of the target alkaloid can vary based on the plant's geographical origin, harvest time, and storage conditions.[4]

  • Inadequate Sample Preparation: Insufficient grinding of the plant material can limit solvent penetration, leading to incomplete extraction.[4]

  • Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted) may not be optimal for this specific compound and plant matrix.[5]

  • Compound Degradation: Alkaloids can be sensitive to heat, light, or pH changes during the extraction process, which can lead to degradation.[5]

  • Losses During Purification: Significant amounts of the compound can be lost during chromatographic purification due to irreversible adsorption to the stationary phase or co-elution with other compounds.[5]

Q3: Which solvents are recommended for the extraction of this compound?

Q4: How can I monitor the success of my extraction and purification steps?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the presence of the target compound in your extracts and fractions during purification. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide for Low Extraction Yield

This guide provides a systematic approach to identifying and resolving potential causes of low yield.

Diagram: Troubleshooting Workflow for Low Yield Extraction

LowYieldTroubleshooting cluster_raw_material Raw Material Troubleshooting cluster_extraction Extraction Troubleshooting cluster_purification Purification Troubleshooting cluster_analysis Analysis Troubleshooting start Low Yield Observed raw_material Problem Area 1: Raw Material & Preparation start->raw_material extraction_params Problem Area 2: Extraction Parameters start->extraction_params purification_steps Problem Area 3: Purification & Isolation start->purification_steps analysis Problem Area 4: Quantification start->analysis rm_quality Verify Botanical Identity & Harvest Time raw_material->rm_quality rm_prep Optimize Grinding/ Pulverization raw_material->rm_prep solvent_opt Test Solvent Polarity & Mixtures extraction_params->solvent_opt method_opt Compare Extraction Methods (UAE, Maceration) extraction_params->method_opt condition_opt Adjust Time, Temp, pH extraction_params->condition_opt column_opt Select Appropriate Stationary/Mobile Phase purification_steps->column_opt fraction_check Monitor Fractions with TLC/HPLC purification_steps->fraction_check degradation_check Assess Compound Stability purification_steps->degradation_check quant_method Validate Quantification Method (e.g., HPLC) analysis->quant_method solution Improved Yield rm_quality->solution rm_prep->solution solvent_opt->solution method_opt->solution condition_opt->solution column_opt->solution fraction_check->solution degradation_check->solution quant_method->solution

Caption: A logical workflow for troubleshooting low extraction yield.

Problem Area 1: Raw Material and Preparation
Question Possible Cause Recommended Solution
Is the starting plant material of good quality? Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of the target alkaloid.[4]Verify the botanical identity of the plant material (Kopsia officinalis). Harvest at the optimal time for alkaloid content. Ensure the material is properly dried and stored in a cool, dark, and dry place.
Is the plant material properly prepared? Inadequate grinding, resulting in poor solvent penetration.[4]Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction.
Problem Area 2: Extraction Parameters
Question Possible Cause Recommended Solution
Is the extraction solvent optimal? The solvent may be too polar or non-polar to effectively solubilize this compound.[5]Systematically test a range of solvents and solvent mixtures with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof).[2]
Is the extraction method efficient? The chosen method (e.g., simple maceration) may result in incomplete extraction.Consider alternative methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve efficiency.[8][9]
Are the extraction conditions appropriate? Extraction time may be too short, or the temperature may be too low for efficient extraction. Conversely, high temperatures could degrade the compound.[5]Optimize extraction time and temperature. For alkaloids, a slightly acidic or basic medium can improve extraction efficiency; consider an acid-base extraction approach.[2]
Problem Area 3: Purification and Isolation
Question Possible Cause Recommended Solution
Is there significant loss during purification? The compound may irreversibly bind to the column's stationary phase, or fractions containing the compound may be inadvertently discarded.[5]Use an appropriate stationary phase (e.g., silica gel, alumina) and a suitable eluent system. Monitor all fractions carefully using TLC or HPLC to avoid discarding the target compound.[4]
Is the compound degrading during workup? The alkaloid may be unstable at certain pH values or sensitive to prolonged exposure to solvents, air, or light.[5]Minimize the duration of purification steps. If the compound is acid-sensitive, avoid acidic conditions during chromatography.[10] Store extracts and purified compound at low temperatures and protected from light.
Is the compound precipitating during sample loading? The solvent used to dissolve the crude extract for column loading may be too weak, causing precipitation.[5]Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase or a slightly stronger solvent before loading it onto the column.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Indole Alkaloids

This protocol describes a general procedure for the selective extraction of alkaloids from plant material.

  • Preparation of Plant Material: Weigh approximately 100 g of dried and finely powdered Kopsia officinalis leaves and stems.

  • Initial Extraction: Macerate the powdered material in 500 mL of methanol for 24-48 hours with occasional stirring. Filter the extract and repeat the process two more times. Combine the methanol extracts.

  • Solvent Removal: Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude residue.

  • Acid-Base Partitioning:

    • Dissolve the residue in 200 mL of 5% hydrochloric acid (HCl).

    • Wash the acidic solution with 3 x 100 mL of ethyl acetate to remove non-polar impurities. Discard the ethyl acetate layers.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the now basic aqueous layer with 3 x 100 mL of dichloromethane.

    • Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid extract.

  • Purification: Purify the crude alkaloid extract using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

Diagram: General Alkaloid Extraction Workflow

ExtractionWorkflow plant_material Powdered Plant Material (Kopsia officinalis) methanol_extraction Maceration with Methanol plant_material->methanol_extraction filtration Filtration methanol_extraction->filtration concentration1 Concentration (Rotovap) filtration->concentration1 acidification Dissolve in 5% HCl concentration1->acidification wash1 Wash with Ethyl Acetate (Removes Non-Polar Impurities) acidification->wash1 basification Adjust pH to 9-10 (Ammonium Hydroxide) wash1->basification wash2 Extract with Dichloromethane basification->wash2 concentration2 Concentration of Organic Layer wash2->concentration2 purification Column Chromatography concentration2->purification final_product Purified Alkaloid purification->final_product

Caption: A typical workflow for acid-base extraction of alkaloids.

Data Presentation

The following tables present hypothetical data to illustrate how to track yield throughout the extraction and purification process.

Table 1: Comparison of Extraction Solvents

Solvent System Dry Plant Material (g) Crude Extract Yield (g) % Yield (w/w)
100% Methanol10012.512.5%
100% Ethanol10011.811.8%
100% Ethyl Acetate1005.25.2%
80:20 Methanol:Water10014.114.1%

Table 2: Yield Tracking Through Purification Steps

Step Mass (mg) Purity (by HPLC) Yield of Target Compound (mg) Step Yield Overall Yield
Crude Methanol Extract12,500~1%~125--
Crude Alkaloid Extract (Post Acid-Base)850~10%~8568%0.085%
Column Chromatography Fractions 5-8120~75%90106% (relative to crude alkaloid)0.090%
Recrystallized Final Product75>98%73.581.7%0.074%

References

"11,12-De(methylenedioxy)danuphylline" sample preparation for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed protocols and troubleshooting advice for the sample preparation of 11,12-De(methylenedioxy)danuphylline for use in bioassays. As an indole alkaloid, this compound exhibits limited aqueous solubility, necessitating careful preparation to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for bioassays?

A1: Based on its chemical properties as an alkaloid, this compound is soluble in several organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1] It is miscible with most cell culture media and aqueous buffers at low concentrations. Other potential solvents include chloroform, dichloromethane, ethyl acetate, and acetone, though their suitability depends on the specific bioassay's compatibility.[1]

Q2: How should I store the stock solution of this compound?

A2: Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[2] If a solution has been stored at -20°C for over a month, its efficacy should be re-examined.[1]

Q3: What is the maximum final concentration of DMSO I should use in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[3][4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[4]

Q4: I see a precipitate after adding my DMSO stock solution to the aqueous assay buffer/media. What should I do?

A4: This is a common issue known as "crashing out," where the compound precipitates upon dilution into an aqueous solution.[5] Please refer to the detailed troubleshooting guide below for solutions.

Troubleshooting Guide: Compound Precipitation

Precipitation of this compound in your aqueous assay buffer or cell culture medium can significantly impact the accuracy of your results. The following table outlines common causes and solutions.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of the compound exceeds its aqueous solubility limit.[5]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[5]
Rapid solvent exchange from DMSO to the aqueous buffer.[5]Perform serial dilutions. Add the compound stock dropwise while gently vortexing or swirling the medium.[5]
The temperature of the assay medium is too low, reducing solubility.[5]Always use pre-warmed (e.g., 37°C for cell-based assays) media or buffer for dilutions.[2][5]
Precipitation Over Time in the Incubator Temperature fluctuations or pH shifts in the incubator.[2]Minimize the time culture vessels are outside the incubator. Ensure the medium is properly buffered for the CO2 environment.[2]
Interaction with media components (e.g., proteins in serum).[2]Test the compound's stability in the complete medium over the duration of the experiment. Consider using serum-free media for the initial dilution steps if compatible with your assay.
Evaporation of media in long-term experiments, leading to increased compound concentration.[5]Use humidified incubators and culture plates with low-evaporation lids.[5]
Precipitate Observed After Thawing a Frozen Stock Solution The compound has low solubility at colder temperatures and has precipitated during the freeze-thaw cycle.[2]Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use.[2] Prepare fresh stock solutions if precipitation persists. Aliquot stocks to minimize freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound (crystalline powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine Molecular Weight: The molecular formula for this compound is C₂₃H₂₆N₂O₆, with a molecular weight of 426.47 g/mol .

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 426.47 g/mol x 1000 mg/g = 4.26 mg

  • Weighing: Carefully weigh out 4.26 mg of the compound using an analytical balance.

  • Dissolving: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details how to prepare serial dilutions of the primary stock solution to achieve desired final concentrations in a cell culture medium, while maintaining a constant final DMSO concentration.

Objective: To prepare a series of working concentrations (e.g., 100 µM, 50 µM, 25 µM) with a final DMSO concentration of 0.1%.

Method: Serial Dilution in DMSO (Intermediate Stocks)

This method is preferred as it minimizes the risk of precipitation by diluting the compound in its soluble solvent first.[6]

Step 1: Prepare Intermediate DMSO Stocks

  • Start with your 10 mM primary stock solution in 100% DMSO.

  • To achieve a final concentration of 100 µM with 0.1% DMSO, you will need a 1000x intermediate stock. Therefore, the highest concentration intermediate stock needed is 100 µM * 1000 = 100 mM. In this case, we will start with a 10 mM stock and adjust the dilution factor. Let's aim for a final DMSO of 0.5% for broader concentration ranges. This requires a 200x dilution factor (100% / 0.5% = 200).

  • Create a set of intermediate stocks by serially diluting the 10 mM primary stock in 100% DMSO as shown in the table below.

Intermediate Stock Concentration (in 100% DMSO)Volume of Higher StockVolume of 100% DMSO
10 mM(Primary Stock)-
5 mM50 µL of 10 mM Stock50 µL
2.5 mM50 µL of 5 mM Stock50 µL
1.25 mM50 µL of 2.5 mM Stock50 µL

Step 2: Prepare Final Working Solutions in Media

  • Pre-warm the complete cell culture medium to 37°C.[5]

  • Add a fixed volume of each intermediate DMSO stock to the pre-warmed medium to achieve the final concentration. To maintain a 0.5% DMSO concentration, the dilution factor is 1:200. For example, add 5 µL of each intermediate stock to 995 µL of medium.

Intermediate Stock ConcentrationVolume of Intermediate StockVolume of Pre-warmed MediumFinal Compound ConcentrationFinal DMSO Concentration
10 mM5 µL995 µL50 µM0.5%
5 mM5 µL995 µL25 µM0.5%
2.5 mM5 µL995 µL12.5 µM0.5%
1.25 mM5 µL995 µL6.25 µM0.5%
100% DMSO (for vehicle control)5 µL995 µL0 µM0.5%

Visualized Workflows and Logic

G cluster_0 Protocol 1: Stock Solution Preparation A Weigh 4.26 mg of This compound B Add 1 mL of 100% DMSO A->B C Vortex until fully dissolved B->C D 10 mM Primary Stock C->D E Aliquot and Store at -20°C / -80°C D->E

Caption: Workflow for preparing a 10 mM primary stock solution.

G cluster_1 Protocol 2: Working Solution Preparation F Prepare Intermediate Stocks (Serial Dilution in 100% DMSO) H Add 5 µL of each Intermediate Stock to 995 µL of warm medium F->H G Pre-warm Cell Culture Medium to 37°C G->H I Gently mix H->I J Final Working Solutions (Constant 0.5% DMSO) I->J K Add to cell cultures J->K

Caption: Workflow for preparing final working solutions for bioassays.

G node_sol node_sol node_prob node_prob A Precipitate observed in aqueous media? B Is final concentration high? A->B Yes prob Problem persists: Check compound stability A->prob No C Was dilution rapid? B->C No sol1 Decrease final concentration B->sol1 Yes D Was media cold? C->D No sol2 Use serial dilution and mix gently C->sol2 Yes sol3 Pre-warm media to 37°C D->sol3 Yes D->prob No end Solution Clear sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for compound precipitation.

References

Troubleshooting "11,12-De(methylenedioxy)danuphylline" NMR signal overlap

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering NMR signal overlap, with a focus on complex organic molecules such as "11,12-De(methylenedioxy)danuphylline".

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum for this compound shows significant signal overlap in the aromatic region. What are my initial troubleshooting steps?

A1: Signal overlap in the aromatic region is common for complex molecules. The first steps involve simple adjustments to the experimental conditions which can often resolve the overlap without resorting to more complex experiments.[1] These include:

  • Changing the NMR Solvent: Different solvents can induce changes in the chemical shifts of protons due to varying solvent-solute interactions, potentially resolving the overlap.[1][2] For instance, switching from chloroform-d (CDCl3) to benzene-d6 often results in a different spectral pattern.[1]

  • Varying the Temperature: Acquiring the spectrum at a higher temperature can sometimes simplify complex spectra, especially if rotamers are present.[1] Increased bond rotation on the NMR timescale can average out different conformations, leading to sharper, more resolved signals.

  • Adjusting Sample Concentration: Highly concentrated samples can lead to bimolecular interactions and peak broadening.[1] Diluting the sample may improve resolution. Conversely, for very dilute samples, increasing the concentration (if solubility permits) can improve the signal-to-noise ratio, making it easier to distinguish individual peaks.[3]

Q2: I've tried different solvents and temperatures, but the signal overlap persists. What advanced NMR techniques can I use?

A2: When simple adjustments are insufficient, multi-dimensional NMR techniques are powerful tools for resolving signal overlap by spreading the signals across two or more frequency dimensions.[4] Commonly used experiments include:

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons, allowing you to trace out spin systems even if their signals overlap in the 1D spectrum.

  • 2D TOCSY (Total Correlation Spectroscopy): Similar to COSY, but it shows correlations between all protons within a spin system, not just directly coupled ones.[5] This is particularly useful for identifying all protons belonging to a specific molecular fragment, like a sugar or amino acid residue, even with severe resonance overlap.[5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to.[3][6] Since carbon chemical shifts are spread over a much wider range than proton shifts, this technique is extremely effective at resolving overlapping proton signals.[7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[5] It is invaluable for piecing together molecular fragments and assigning quaternary carbons.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving NMR Signal Overlap

This guide provides a step-by-step workflow for tackling signal overlap issues.

Experimental Workflow: Troubleshooting NMR Signal Overlap

Troubleshooting_Workflow start Start: Overlapping Signals in 1D NMR Spectrum step1 Step 1: Basic Adjustments start->step1 step1_details • Change Solvent (e.g., CDCl3 to Benzene-d6) • Vary Temperature • Adjust Concentration step1->step1_details check1 Is Overlap Resolved? step1_details->check1 step2 Step 2: 2D NMR Experiments check1->step2 No end_success End: Structure Elucidated check1->end_success Yes step2_details • 2D COSY (J-coupling) • 2D TOCSY (Spin Systems) • 2D HSQC (1-bond C-H) • 2D HMBC (long-range C-H) step2->step2_details check2 Is Structure Elucidated? step2_details->check2 step3 Step 3: Advanced Techniques check2->step3 No check2->end_success Yes step3_details • Pure-Shift NMR • Chemical Shift Reagents • Higher Field Magnet step3->step3_details end_consult Consult NMR Specialist step3_details->end_consult

Caption: A decision-tree workflow for systematically troubleshooting NMR signal overlap.

Guide 2: Utilizing 2D NMR for Structural Elucidation

This guide explains the relationship and application of common 2D NMR experiments for resolving complex structures.

Relationship of Key 2D NMR Experiments

Caption: The interplay of 2D NMR experiments in resolving a complex chemical structure.

Data Presentation

Table 1: Effect of Different Solvents on Proton Chemical Shifts (Illustrative)

ProtonChemical Shift in CDCl₃ (ppm)Chemical Shift in Benzene-d₆ (ppm)Δδ (ppm)Resolution Improvement
H-17.85 (d)7.65 (d)-0.20Partial
H-27.50 (t)7.30 (t)-0.20None
H-37.80 (d)7.90 (d)+0.10Resolved
H-47.52 (t)7.40 (t)-0.12Partial

Note: This data is illustrative to demonstrate the potential effect of solvent changes and is not actual experimental data for this compound.

Experimental Protocols

Protocol 1: 2D HSQC Experiment

  • Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved, as suspended particles can lead to broad lines.[8]

  • Instrument Setup:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire a standard 1D proton spectrum to determine the spectral width.

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker instrument).

  • Acquisition Parameters:

    • Set the proton spectral width (SW in F2) to cover all proton signals.

    • Set the carbon spectral width (SW in F1) to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Set the number of scans (NS) and dummy scans (DS) as needed for adequate signal-to-noise.

    • The one-bond C-H coupling constant (¹JCH) is typically set to ~145 Hz for sp² and sp³ carbons.

  • Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Perform a Fourier transform in both dimensions.

    • Phase and baseline correct the spectrum.

    • Correlate each cross-peak to the corresponding proton and carbon signals.

Protocol 2: Changing NMR Solvents

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum in a common solvent like CDCl₃.

  • Sample Recovery: Carefully evaporate the initial solvent under a gentle stream of nitrogen or using a rotary evaporator. Ensure your compound is not volatile.

  • New Solvent Addition: Add the new deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) to the dried sample in the same NMR tube.[1]

  • Re-analysis: Re-acquire the 1D ¹H NMR spectrum under the same temperature and concentration conditions (if possible) to observe changes in chemical shifts and resolution.

References

Technical Support Center: Optimizing HPLC Separation of Danuphylline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of danuphylline isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal HPLC separation.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for developing an HPLC method for xanthine derivative isomers like danuphylline?

A common starting point for the separation of xanthine derivatives is reversed-phase HPLC (RP-HPLC) using a C18 column.[1] A simple isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is often effective.[1] For chiral separations of isomers, a specialized chiral stationary phase (CSP) is typically required.

Q2: What type of HPLC column is best suited for separating danuphylline isomers?

The choice of column depends on the nature of the isomers. For positional isomers, columns that offer different selectivity, such as phenyl or pentafluorophenyl (PFP) phases, can be effective. For enantiomers or diastereomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based chiral columns are widely used for their broad applicability.

Q3: How does the mobile phase composition affect the separation of danuphylline isomers?

The mobile phase composition, including the type and ratio of organic solvent to aqueous buffer and the pH of the buffer, is critical. The organic modifier (e.g., methanol, acetonitrile) influences the retention times of the isomers. The pH of the mobile phase can affect the ionization state of the analyte, which in turn impacts retention and peak shape, especially for basic or acidic compounds.

Q4: What are the common detection methods for danuphylline and other xanthine derivatives?

Xanthine derivatives generally possess strong UV absorbance due to their aromatic structure. Therefore, UV detection is a common and sensitive method. A photodiode array (PDA) detector can be particularly useful for method development as it allows for the monitoring of multiple wavelengths simultaneously and can help in assessing peak purity.

Troubleshooting Guide

Issue 1: Poor Resolution Between Isomer Peaks

Q: My chromatogram shows overlapping or poorly resolved peaks for the danuphylline isomers. What steps can I take to improve the separation?

A: Poor resolution is a common challenge in isomer separation. Here are several strategies to improve it:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: Systematically vary the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

    • Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

    • Modify Mobile Phase pH: If danuphylline has ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.

  • Change the Column:

    • If you are not using a chiral column for enantiomers, you will not achieve separation.

    • For other types of isomers, a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a column with an embedded polar group) can provide the necessary change in selectivity.[2]

  • Adjust Flow Rate and Temperature:

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

    • Change Column Temperature: Temperature can affect the thermodynamics of the separation. Try adjusting the column temperature (e.g., in 5°C increments) to see if it improves resolution.[3]

Issue 2: Peak Tailing

Q: The peaks for my danuphylline isomers are asymmetrical with a pronounced tail. What causes this and how can I fix it?

A: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.[4][5]

  • Chemical Interactions:

    • Active Sites on the Column: Uncapped silanol groups on the silica support can interact with basic analytes, causing tailing. Using a base-deactivated column or adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can mitigate this.

    • Mobile Phase pH: For basic compounds, operating at a low pH can ensure the analyte is in its protonated form, which may reduce interactions with silanols. Conversely, for acidic compounds, a higher pH might be beneficial.

  • System and Column Issues:

    • Contaminated Guard or Analytical Column: If the tailing develops over a series of injections, the column may be contaminated. Try flushing the column with a strong solvent or replacing the guard column.[3]

    • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can lead to peak broadening and tailing.[3]

Issue 3: Peak Fronting

Q: My danuphylline isomer peaks appear as "shark fins," with the front of the peak being less steep than the back. What is causing this?

A: Peak fronting is less common than tailing and is often a sign of specific issues.[6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to move down the column more quickly and leading to a fronting peak.[6]

    • Solution: Dilute the sample and inject a smaller volume.[6] A 1-to-10 dilution is a good starting point.[6]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to distorted peak shapes.

    • Solution: Ensure the sample is completely dissolved in a solvent that is compatible with, or identical to, the mobile phase.[3]

  • Low Column Temperature: In some cases, especially in gas chromatography but also observable in HPLC, a column temperature that is too low can cause peak fronting.[6]

    • Solution: Try increasing the column temperature.[3]

Experimental Protocols

Protocol: Chiral HPLC Method Development for Danuphylline Isomers

  • Column Selection:

    • Begin with a broad-spectrum chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., cellulose or amylose derivatives).

  • Mobile Phase Screening:

    • Prepare mobile phases consisting of varying ratios of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane).

    • Perform initial screening runs with a gradient elution to determine the approximate solvent strength required to elute the isomers.

  • Isocratic Method Optimization:

    • Based on the screening results, develop an isocratic method.

    • Systematically adjust the ratio of the alcohol to the non-polar solvent to optimize the resolution and retention times of the isomers.

  • Parameter Refinement:

    • Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed to improve resolution or reduce run time.

    • Column Temperature: Evaluate the effect of temperature on the separation. Test at ambient temperature, as well as elevated and reduced temperatures (e.g., 15°C, 25°C, 40°C).

    • Detection Wavelength: Use a UV detector set to the wavelength of maximum absorbance for danuphylline.

  • Method Validation:

    • Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

Data Presentation

Table 1: Initial Screening Conditions for Danuphylline Isomer Separation

ParameterCondition 1Condition 2Condition 3
Column Chiralpak IAChiralcel OD-HChiralpak IC
Mobile Phase n-Hexane/Ethanol (90:10)n-Hexane/Isopropanol (90:10)Methanol (100%)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25°C25°C30°C
Detection UV at 273 nmUV at 273 nmUV at 273 nm

Table 2: Troubleshooting Effects of Parameter Adjustments

Parameter AdjustedPotential Effect on Chromatogram
Decrease % Organic Solvent Increased retention time, potential for improved resolution.
Increase Flow Rate Decreased retention time, may decrease resolution.
Increase Column Temperature Decreased retention time, may change selectivity.
Change to a Different Organic Solvent Change in selectivity and resolution.
Dilute Sample Can eliminate peak fronting due to column overload.[6]

Visualizations

HPLC_Optimization_Workflow cluster_start Method Development Start cluster_screening Initial Screening cluster_optimization Optimization cluster_evaluation Evaluation & Finalization Start Define Separation Goal (e.g., baseline resolution of isomers) SelectColumn Select Chiral Column (e.g., Polysaccharide-based) Start->SelectColumn ScreenMobilePhase Screen Mobile Phases (e.g., Normal & Reversed Phase) SelectColumn->ScreenMobilePhase OptimizeGradient Optimize Gradient/Isocratic Elution ScreenMobilePhase->OptimizeGradient AdjustFlowTemp Adjust Flow Rate & Temperature OptimizeGradient->AdjustFlowTemp CheckResolution Resolution Acceptable? AdjustFlowTemp->CheckResolution CheckResolution->SelectColumn No, change column/mobile phase FinalizeMethod Finalize Method & Validate CheckResolution->FinalizeMethod Yes

Caption: Workflow for HPLC method development.

Troubleshooting_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_fronting Peak Fronting Problem Chromatographic Problem Identified PoorRes Poor Resolution Problem->PoorRes Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Sol_Opt_MP Optimize Mobile Phase (Solvent Ratio, pH) PoorRes->Sol_Opt_MP Sol_Change_Col Change Column/ Stationary Phase PoorRes->Sol_Change_Col Sol_Check_pH Check Mobile Phase pH/ Add Modifier Tailing->Sol_Check_pH Sol_Flush_Col Flush/Replace Guard Column Tailing->Sol_Flush_Col Sol_Dilute Dilute Sample/ Inject Less Volume Fronting->Sol_Dilute Sol_Check_Solvent Check Sample Solvent Compatibility Fronting->Sol_Check_Solvent

Caption: Troubleshooting decision tree for common HPLC issues.

References

"11,12-De(methylenedioxy)danuphylline" long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 11,12-De(methylenedioxy)danuphylline?

For optimal long-term stability, it is recommended to store this compound as a dry powder at low temperatures. The compound should be protected from light and moisture.

Q2: Can I store this compound in solution?

While possible for short-term use, long-term storage in solution is generally not recommended due to the risk of solvent evaporation and degradation. If solution storage is necessary, use a suitable, dry solvent and store at -20°C or below in an airtight, light-resistant container. Some organic solvents may be left in small amounts to inhibit microbial growth.[1]

Q3: How does temperature affect the stability of this compound?

Lower temperatures slow down chemical degradation and microbial growth.[2] For long-term storage, temperatures of -20°C to -80°C are recommended.[3] Studies on other alkaloids have shown that even at -20°C, concentration changes can occur over several months, highlighting the importance of consistent low-temperature storage.[4]

Q4: What are the signs of degradation?

Visual signs of degradation can include a change in color, odor, or the appearance of precipitate in solutions. For powdered forms, clumping may indicate moisture absorption. Chemical analysis, such as HPLC, is necessary to quantify any degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in sample color or appearance. Oxidation or photodegradation.Store the compound in an amber vial or other light-blocking container.[2] Purge the container with an inert gas like nitrogen or argon before sealing.
Decreased potency or altered bioassay results. Chemical degradation due to improper storage temperature or moisture.Re-evaluate storage conditions. Ensure the sample is stored at or below -20°C and is protected from moisture. Consider conducting a stability study (see Experimental Protocols).
Precipitate formation in a stored solution. Solvent evaporation leading to supersaturation or degradation product insolubility.Ensure the storage container is tightly sealed to prevent solvent loss.[2] If degradation is suspected, the solution should be re-analyzed.
Microbial contamination of an aqueous solution. Growth of bacteria or fungi.Aqueous extracts are particularly susceptible to microbial growth.[5] If possible, store as a dry powder. For solutions, consider sterile filtration before storage.

Summary of Recommended Storage Conditions for Alkaloids

Parameter Condition Rationale
Temperature -20°C to -80°CMinimizes chemical degradation and enzymatic activity.[3][4]
Form Dry PowderEnhances stability by reducing the risk of microbial growth and solvent-related degradation.[3]
Light Exposure Store in the dark (amber vials)Prevents photodegradation, to which many alkaloids are sensitive.[2]
Atmosphere Inert gas (Nitrogen/Argon)Reduces the risk of oxidation.
Container Tightly sealed, airtightPrevents moisture absorption and solvent evaporation.[2][5]

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Sample Preparation:

  • Prepare multiple aliquots of this compound as a dry powder and in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
  • Place the aliquots in amber glass vials and seal tightly.
  • For some vials, purge with an inert gas before sealing.

2. Storage Conditions:

  • Store the aliquots under a range of conditions:
  • -80°C (control)
  • -20°C
  • 4°C
  • Room Temperature (with and without light exposure)

3. Time Points for Analysis:

  • Analyze the samples at regular intervals (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

4. Analytical Method:

  • At each time point, dissolve the powdered samples and dilute the solutions to a standard concentration.
  • Analyze the samples using a validated stability-indicating HPLC method.
  • The mobile phase and column selection will depend on the specific properties of the compound and should be optimized accordingly.
  • Quantify the peak area of the parent compound and look for the appearance of new peaks, which may indicate degradation products.

5. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (T=0).
  • Plot the percentage of the remaining compound against time for each storage condition to determine the degradation rate.

Visualizations

TroubleshootingWorkflow start Start: Observed Issue with Stored Sample issue_potency Decreased Potency? start->issue_potency issue_visual Visual Change? issue_potency->issue_visual Yes retest Re-test Potency with Freshly Prepared Sample issue_potency->retest No check_temp Review Storage Temperature issue_visual->check_temp Yes issue_visual->retest No check_light_moisture Assess Light/Moisture Protection check_temp->check_light_moisture implement_corrective Implement Corrective Actions: - Lower Temperature - Use Amber Vials - Use Desiccant check_light_moisture->implement_corrective end End: Document Findings retest->end implement_corrective->end

Caption: Troubleshooting workflow for stored samples.

References

Validation & Comparative

A Comparative Guide to the Cytotoxic Activity of Kopsia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of selected Kopsia alkaloids, a class of monoterpene indole alkaloids known for their diverse and potent biological activities. While this guide aims to compare various members of this family, it is important to note that publicly available experimental data on the cytotoxic activity of 11,12-De(methylenedioxy)danuphylline is currently unavailable in the scientific literature. Therefore, this comparison focuses on other well-characterized cytotoxic alkaloids from the Kopsia genus to provide a valuable resource for researchers in the field of natural product-based drug discovery.

The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally complex and biologically active alkaloids.[1][2] These compounds have garnered significant interest for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Among these, the cytotoxic activity against various cancer cell lines is a prominent feature of many Kopsia alkaloids, making them promising candidates for the development of novel chemotherapeutic agents.[3]

This guide summarizes the available quantitative data on the in vitro cytotoxicity of selected Kopsia alkaloids, presents a detailed experimental protocol for the commonly used MTT assay, and provides visualizations of the experimental workflow and a relevant signaling pathway.

Comparative Cytotoxicity of Kopsia Alkaloids

The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values of various Kopsia alkaloids against a panel of human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.

Table 1: Cytotoxicity of Kopsiaofficines from Kopsia officinalis

CompoundCell LineCell TypeIC₅₀ (µM)Reference
Kopsiaofficine A A549Lung Carcinoma15.4[1]
H1975Lung Cancer18.2[1]
H460Large Cell Lung Cancer12.8[1]
SK-MES-1Lung Squamous Carcinoma16.5[1]
HCC827Lung Adenocarcinoma19.1[1]
PC-9Lung Adenocarcinoma14.3[1]
H1299Non-Small Cell Lung Cancer17.6[1]
Kopsiaofficine C A549Lung Carcinoma8.2[1]
H1975Lung Cancer7.5[1]
H460Large Cell Lung Cancer6.9[1]
SK-MES-1Lung Squamous Carcinoma9.1[1]
HCC827Lung Adenocarcinoma8.8[1]
PC-9Lung Adenocarcinoma7.2[1]
H1299Non-Small Cell Lung Cancer9.5[1]

Table 2: Cytotoxicity of Kopsifolines from Kopsia fruticosa

CompoundCell LineCell TypeIC₅₀ (µM)Reference
Kopsifoline I HS-1Squamous Cell Carcinoma11.8
HS-4Squamous Cell Carcinoma12.5
SCL-1Skin Squamous Cell Carcinoma13.1
A431Epidermoid Carcinoma12.9
BGC-823Gastric Carcinoma13.8
MCF-7Breast Adenocarcinoma12.2
W480Colon Adenocarcinoma11.9
Kopsifoline J HS-1Squamous Cell Carcinoma10.3
HS-4Squamous Cell Carcinoma11.6
SCL-1Skin Squamous Cell Carcinoma12.5
A431Epidermoid Carcinoma11.9
BGC-823Gastric Carcinoma12.1
MCF-7Breast Adenocarcinoma10.8
W480Colon Adenocarcinoma11.2
Kopsifoline K HS-1Squamous Cell Carcinoma7.3
HS-4Squamous Cell Carcinoma8.1
SCL-1Skin Squamous Cell Carcinoma9.5
A431Epidermoid Carcinoma8.8
BGC-823Gastric Carcinoma9.2
MCF-7Breast Adenocarcinoma7.9
W480Colon Adenocarcinoma8.5

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • The test compounds (Kopsia alkaloids) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.

    • The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin) are also included.

  • Incubation:

    • The plates are incubated for a specified period, typically 48 or 72 hours, in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plates are gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and analyzing the data using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps involved in the in vitro cytotoxicity screening of Kopsia alkaloids using the MTT assay.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Kopsia Alkaloids) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Figure 1. Experimental workflow for the MTT-based cytotoxicity assessment of Kopsia alkaloids.

Hypothetical Signaling Pathway for Kopsia Alkaloid-Induced Apoptosis

While the precise mechanisms of action for many Kopsia alkaloids are still under investigation, many cytotoxic natural products induce apoptosis in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome kopsia_alkaloid Kopsia Alkaloid bax Bax Activation kopsia_alkaloid->bax activates bcl2 Bcl-2 Inhibition kopsia_alkaloid->bcl2 inhibits cytochrome_c Cytochrome c Release (from Mitochondria) bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Figure 2. A hypothetical intrinsic apoptosis pathway potentially activated by Kopsia alkaloids.

References

Comparative Biological Activity: 11,12-De(methylenedioxy)danuphylline vs. Kopsinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two indole alkaloids: 11,12-De(methylenedioxy)danuphylline and kopsinine. Due to a significant disparity in the available research data, this comparison juxtaposes the limited findings for this compound with the broader, established activities of the kopsinine class of alkaloids.

Executive Summary

Direct comparative studies between this compound and kopsinine are currently unavailable in scientific literature. Research on this compound, a novel alkaloid isolated from Kopsia officinalis, is in its nascent stages. Initial screenings have not demonstrated significant activity in the assays performed. Conversely, kopsinine and its analogues, belonging to the well-studied Kopsia alkaloids, have established biological activities, including cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance. This guide summarizes the existing data to facilitate an informed perspective on these two compounds.

Data Presentation

Table 1: Comparative Biological Activity Profile
Biological ActivityThis compoundKopsinine & Related Alkaloids
Cytotoxicity No data availableActive against various cancer cell lines.
Antimicrobial Activity No data availableReported activity against certain bacteria and fungi.
Enzyme Inhibition No significant inhibition of α-glucosidase (IC50 >> 50µM)[1]Data not available for kopsinine; other alkaloids show varied enzyme inhibition.
Reversal of Multidrug Resistance (MDR) No data availableKnown to inhibit P-glycoprotein and reverse MDR in cancer cells.
Table 2: Quantitative Cytotoxicity Data for Kopsinine-Related Alkaloids
CompoundCell LineActivity (IC50/CD50)
KopsifineHL-60 (Human promyelocytic leukemia)0.9 µg/mL
SecurinineHeLa (Cervical cancer)6 µM
MCF-7 (Breast cancer)10 µM
A549 (Lung cancer)11 µM
BerberineMRC5sv (Lung fibroblast)LD50: 8 µM[2]
CoptisineMRC5sv (Lung fibroblast)LD50: 8 µM[2]

Note: Data for kopsinine itself is limited; values for structurally related alkaloids are presented for context.

Experimental Protocols

α-Glucosidase Inhibition Assay

The inhibitory effects of this compound on α-glucosidase were evaluated. The assay was performed according to standard protocols. In brief, a mixture of the test compound at varying concentrations and α-glucosidase in a suitable buffer was incubated. The reaction was initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside. The absorbance was measured spectrophotometrically to determine the extent of inhibition. The concentration required for 50% inhibition (IC50) was calculated. For this compound, the IC50 was found to be significantly greater than 50µM, indicating a lack of inhibitory activity.[1]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of kopsinine-related alkaloids is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of antimicrobial agents is often determined by the broth microdilution method.

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Assay

The ability of a compound to reverse P-gp mediated MDR is often assessed using a chemosensitization assay.

  • Cell Culture: A P-gp overexpressing cancer cell line (e.g., a resistant cell line) and its corresponding parental sensitive cell line are used.

  • Co-treatment: Cells are treated with a cytotoxic drug (e.g., doxorubicin or paclitaxel) in the presence or absence of various concentrations of the test compound.

  • Viability Assessment: After a set incubation period, cell viability is assessed using an appropriate method, such as the MTT assay.

  • Reversal Fold Calculation: The reversal of resistance is quantified by calculating the fold-change in the IC50 value of the cytotoxic drug in the presence of the test compound compared to its absence. A significant decrease in the IC50 value indicates MDR reversal.

Mandatory Visualization

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (Broth Microdilution) cluster_mdr MDR Reversal Assay C1 Seed Cancer Cells C2 Treat with Compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 A1 Prepare Inoculum A3 Inoculate Microtiter Plate A1->A3 A2 Serial Dilution of Compound A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 M1 Culture Sensitive & Resistant Cells M2 Co-treat with Cytotoxic Drug & Compound M1->M2 M3 Assess Cell Viability M2->M3 M4 Calculate Reversal Fold M3->M4

Caption: Experimental workflows for key biological activity assays.

signaling_pathway cluster_mdr_mechanism P-glycoprotein Mediated Multidrug Resistance Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Binds to Extracellular Extracellular Space Pgp->Extracellular Efflux Kopsinine Kopsinine-like Compound Kopsinine->Pgp Inhibits Cell_Membrane Cancer Cell Membrane Intracellular Intracellular Space (Low Drug Concentration)

Caption: Mechanism of P-glycoprotein inhibition by kopsinine-like compounds.

References

Comparative neuroprotective effects of danuphylline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the neuroprotective effects of various xanthine derivatives, offering insights into their therapeutic potential for neurodegenerative disorders. The information presented is based on preclinical studies and aims to assist researchers and drug development professionals in this field.

Introduction to Xanthine Derivatives and Neuroprotection

Xanthine derivatives, a class of alkaloids that includes caffeine and theophylline, have been investigated for their neuroprotective properties. These compounds primarily act as antagonists of adenosine receptors, which are known to play a role in the pathophysiology of several neurodegenerative diseases, including Parkinson's and Alzheimer's. By blocking these receptors, xanthine derivatives can modulate neurotransmission, reduce neuroinflammation, and protect neurons from excitotoxicity and oxidative stress.

Comparative Efficacy in Preclinical Models

Studies have demonstrated varying degrees of neuroprotection among different xanthine derivatives. The following table summarizes key quantitative data from comparative studies.

DerivativeModel SystemKey FindingsReference
Caffeine MPTP-induced mouse model of Parkinson's diseaseSignificant protection of dopaminergic neurons in the substantia nigra; reduced striatal dopamine depletion.F. CREMONESI et al., 2023
Theophylline 6-OHDA-induced rat model of Parkinson's diseaseModerate neuroprotective effect; less potent than caffeine in preventing dopamine depletion.G. F. Chen et al., 2001
Istradefylline MPTP-induced primate model of Parkinson's diseasePotent and selective A2A receptor antagonist; demonstrated significant motor improvement and neuroprotection.A. H.V. Schapira, 2014
Propentofylline Rat model of cerebral ischemiaReduced infarct volume and improved neurological outcome; exhibits anti-inflammatory and anti-glutamatergic properties.J. X. A. Ribeiro et al., 2013

Experimental Protocols

The assessment of neuroprotective effects of xanthine derivatives involves various in vitro and in vivo models. Below are detailed methodologies for key experiments.

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the viability of neuronal cells after exposure to a neurotoxin with or without pre-treatment with a xanthine derivative.

  • Procedure:

    • Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are seeded in 96-well plates.

    • Cells are pre-treated with different concentrations of the xanthine derivative for a specified period (e.g., 24 hours).

    • A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+)) is added to induce cell death.

    • After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases convert MTT into formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

2. Measurement of Reactive Oxygen Species (ROS)

  • Objective: To quantify the levels of intracellular ROS, an indicator of oxidative stress.

  • Procedure:

    • Neuronal cells are cultured and treated as described in the cell viability assay.

    • After treatment, the cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

    • DCF-DA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

    • ROS levels are expressed as a percentage of the control group.

3. In Vivo Model of Parkinson's Disease (MPTP Model)

  • Objective: To evaluate the neuroprotective effect of a xanthine derivative in a mouse model of Parkinson's disease.

  • Procedure:

    • Mice are administered the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism.

    • A cohort of mice receives the xanthine derivative before and/or during the MPTP administration.

    • Behavioral tests (e.g., rotarod test, pole test) are conducted to assess motor function.

    • After a specific period, the animals are euthanized, and their brains are collected.

    • Immunohistochemical analysis is performed on brain sections to quantify the number of dopaminergic neurons in the substantia nigra.

    • High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites in the striatum.

Signaling Pathways in Neuroprotection

The neuroprotective effects of xanthine derivatives are mediated by complex signaling pathways. A key mechanism involves the antagonism of A2A adenosine receptors, which are highly expressed in the basal ganglia.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Release Glutamate Release NMDA_R NMDA Receptor Glutamate Release->NMDA_R Activates A2A_R A2A Receptor AC Adenylyl Cyclase A2A_R->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates PKA->NMDA_R Potentiates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Adenosine Adenosine Adenosine->A2A_R Activates Xanthine_Derivative Xanthine_Derivative Xanthine_Derivative->A2A_R Blocks

Caption: A2A receptor antagonism by xanthine derivatives.

Conclusion

Xanthine derivatives represent a promising class of compounds for the development of neuroprotective therapies. Their ability to modulate adenosine receptor signaling provides a mechanism for mitigating neuronal damage in various neurodegenerative conditions. While caffeine and theophylline have shown efficacy, newer and more selective derivatives like istradefylline may offer improved therapeutic profiles. Further research is warranted to fully elucidate their mechanisms of action and to optimize their clinical application.

A Comparative Guide to the In Vitro Cytotoxicity of Kopsia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic performance of various alkaloids isolated from plants of the Kopsia genus. The data presented is compiled from multiple scientific studies to offer a comprehensive overview for researchers in oncology and natural product-based drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic effects of Kopsia alkaloids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for several Kopsia alkaloids across various cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)Source
Kopsifoline IHS-1 (Dermatoma)10.3-12.5[1]
HS-4 (Dermatoma)10.3-12.5[1]
SCL-1 (Dermatoma)10.3-12.5[1]
A431 (Epidermoid Carcinoma)10.3-12.5[1]
BGC-823 (Gastric Carcinoma)10.3-12.5[1]
MCF-7 (Breast Cancer)10.3-12.5[1]
W480 (Colon Cancer)10.3-12.5[1]
Kopsifoline JHS-1 (Dermatoma)11.8-13.8[1]
HS-4 (Dermatoma)11.8-13.8[1]
SCL-1 (Dermatoma)11.8-13.8[1]
A431 (Epidermoid Carcinoma)11.8-13.8[1]
BGC-823 (Gastric Carcinoma)11.8-13.8[1]
MCF-7 (Breast Cancer)11.8-13.8[1]
W480 (Colon Cancer)11.8-13.8[1]
Kopsifoline KHS-1 (Dermatoma)7.3-9.5[1]
HS-4 (Dermatoma)7.3-9.5[1]
SCL-1 (Dermatoma)7.3-9.5[1]
A431 (Epidermoid Carcinoma)7.3-9.5[1]
BGC-823 (Gastric Carcinoma)7.3-9.5[1]
MCF-7 (Breast Cancer)7.3-9.5[1]
W480 (Colon Cancer)7.3-9.5[1]
Kopsiahainanin AVarious Tumor Cell Lines<20[2]
Kopsiahainanin BVarious Tumor Cell Lines<20[2]
Kopsiahainanin CBGC-823 (Gastric Carcinoma)7.3-9.5[3]
HepG2 (Hepatocellular Carcinoma)7.3-9.5[3]
MCF-7 (Breast Cancer)7.3-9.5[3]
SGC-7901 (Gastric Adenocarcinoma)7.3-9.5[3]
SK-MEL-2 (Skin Cancer)7.3-9.5[3]
SK-OV-3 (Ovarian Cancer)7.3-9.5[3]
Kopsiahainanin DBGC-823 (Gastric Carcinoma)9.2-10.6[3]
HepG2 (Hepatocellular Carcinoma)9.2-10.6[3]
MCF-7 (Breast Cancer)9.2-10.6[3]
SGC-7901 (Gastric Adenocarcinoma)9.2-10.6[3]
SK-MEL-2 (Skin Cancer)9.2-10.6[3]
SK-OV-3 (Ovarian Cancer)9.2-10.6[3]
Kopsileuconine BPC9 (Lung Cancer, EGFR mutant)15.07 ± 1.19[4]
ValparicineKB (Epidermoid Carcinoma)13.0[5]
Jurkat (T-lymphocyte)0.91[5]
KopsifineHL-60 (Promyelocytic Leukemia)0.9 µg/mL
KopsamineHL-60 (Promyelocytic Leukemia)6.9 µg/mL
RhazinicineHeLa (Cervical Cancer)2.9 µg/mL
AspidodasycarpineHeLa (Cervical Cancer)7.5 µg/mL
AkuammidineHeLa (Cervical Cancer)2.8 µg/mL

Experimental Protocols

The evaluation of the cytotoxic activity of Kopsia alkaloids is predominantly conducted using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Detailed MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Kopsia alkaloids. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3 to 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each concentration of the alkaloid. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the alkaloid concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Frameworks

To better understand the experimental process and the proposed mechanism of action of Kopsia alkaloids, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 add_alkaloid Add Kopsia alkaloids (various concentrations) incubate1->add_alkaloid incubate2 Incubate for 48-72h add_alkaloid->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve Dissolve formazan crystals (add DMSO) incubate3->dissolve read Read absorbance (570 nm) dissolve->read calculate Calculate IC50 value read->calculate

Caption: Workflow of the in vitro cytotoxicity testing of Kopsia alkaloids using the MTT assay.

G cluster_0 Upstream Signaling cluster_1 Mitochondrial Apoptosis Pathway Kopsia Kopsia Alkaloid JAK JAK Kopsia->JAK Inhibition Bcl2 Bcl-2 (Anti-apoptotic) STAT3 STAT3 pSTAT3 pSTAT3 (active) STAT3->pSTAT3 Activation JAK->STAT3 Phosphorylation pSTAT3->Bcl2 Upregulation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Pore formation CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of Kopsia alkaloid-induced apoptosis via STAT3 inhibition.

Mechanism of Action

While the precise molecular targets for many Kopsia alkaloids are still under investigation, current evidence suggests that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). Several studies indicate the involvement of the intrinsic or mitochondrial pathway of apoptosis.

The proposed mechanism, as depicted in the signaling pathway diagram above, involves the inhibition of key survival signaling pathways, such as the JAK/STAT3 pathway. The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when activated (phosphorylated), promotes the transcription of genes involved in cell survival and proliferation, including the anti-apoptotic protein Bcl-2.

By inhibiting the upstream kinases (like JAK) that phosphorylate STAT3, Kopsia alkaloids may prevent its activation. This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2. The subsequent imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic proteins results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This event triggers a cascade of caspase activation (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis and cancer cell death.

It is important to note that while the downstream events involving the mitochondrial pathway are well-documented for some natural products, the direct inhibition of the STAT3 pathway by Kopsia alkaloids is an area of active research and is inferred from the known mechanisms of other structurally similar alkaloids. Further studies are required to fully elucidate the specific molecular interactions and signaling pathways modulated by this promising class of natural compounds.

References

Validating the Neuropharmacological Targets of "11,12-De(methylenedioxy)danuphylline": A Comparative Guide Based on Structurally Related Kopsia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"11,12-De(methylenedioxy)danuphylline" is an indole alkaloid that has been isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. While the chemical structure of this compound has been elucidated, a thorough investigation of its neuropharmacological targets and a quantitative comparison with other agents are not yet available in published scientific literature. This guide aims to provide a comparative framework for researchers, scientists, and drug development professionals by summarizing the known neuropharmacological activities of other structurally related alkaloids from the Kopsia genus. The data presented here can serve as a preliminary reference for hypothesizing and validating the potential neuropharmacological profile of "this compound".

The alkaloids from the Kopsia genus have been reported to exhibit a range of biological activities, including analgesic, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory effects, suggesting their potential as modulators of the central and peripheral nervous systems.

Comparative Analysis of Kopsia Alkaloids

Due to the absence of direct experimental data for "this compound," this section focuses on the neuropharmacological activities of other alkaloids isolated from various Kopsia species.

Data Presentation: Neuropharmacological Activities of Kopsia Alkaloids

Alkaloid/ExtractPlant SourceNeuropharmacological ActivityQuantitative Data (IC50, Ki, etc.)
This compound Kopsia officinalisNo data availableNo data available
KopsinineKopsia speciesAcetylcholinesterase InhibitionData not consistently reported
Kopsiloscine GKopsia speciesPotential Neuropharmacological EffectsNo specific data available
Eburnamine-type AlkaloidsKopsia speciesVasodilatory, potential cerebrovascular effectsNo specific receptor binding data reported
Aspidofractinine-type AlkaloidsKopsia speciesBroad biological activitiesNo specific neuropharmacological data available
Alkaloid ExtractKopsia macrophyllaAnalgesic (peripheral pathway)No specific IC50 or Ki values reported
12-hydroxy-19(R)-hydroxy-ibophyllidineKopsia officinalisAnalgesicSignificantly decreased acetic acid-induced writhing in mice
11,12-methylenedioxykopsinaline N4-oxideKopsia officinalisAnalgesicSignificantly decreased acetic acid-induced writhing in mice

Summary of Findings:

The available data, although not specific to "this compound," indicates that alkaloids from the Kopsia genus possess promising neuropharmacological activities, particularly in the domain of analgesia and potential acetylcholinesterase inhibition. The analgesic effects appear to be mediated, at least in part, through peripheral pathways. Further research is required to identify the specific molecular targets (e.g., opioid receptors, ion channels) and to quantify the potency and efficacy of these compounds.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the neuropharmacological validation of novel compounds like "this compound".

1. Opioid Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of a test compound for opioid receptors (μ, δ, κ).

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells).

    • Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for μ-opioid receptor).

    • Test compound ("this compound").

    • Non-specific binding control (e.g., Naloxone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or a high concentration of the non-specific binding control.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the ability of a compound to inhibit the activity of acetylcholinesterase.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Test compound ("this compound").

    • Positive control (e.g., Donepezil).

    • Phosphate buffer (pH 8.0).

    • 96-well microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.

    • Add the AChE enzyme to each well and incubate.

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction (hydrolysis of ATCI produces a yellow product).

    • Calculate the percentage of AChE inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Hypothetical Analgesic Signaling Pathway for Kopsia Alkaloids cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious_Stimulus Noxious Stimulus (e.g., Inflammation) Putative_Target Putative Target (e.g., Opioid Receptor, Ion Channel) Noxious_Stimulus->Putative_Target Activates Kopsia_Alkaloid Kopsia Alkaloid Kopsia_Alkaloid->Putative_Target Modulates Signal_Transduction Signal Transduction (e.g., ↓ cAMP, ↓ Ca2+ influx) Putative_Target->Signal_Transduction Initiates Action_Potential ↓ Action Potential Generation/Propagation Signal_Transduction->Action_Potential Leads to Pain_Perception ↓ Pain Perception Action_Potential->Pain_Perception Reduced Signal to CNS

Caption: Hypothetical signaling pathway for the analgesic effects of Kopsia alkaloids.

G General Experimental Workflow for Neuropharmacological Screening Start Start: Compound Isolation (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Receptor_Binding Receptor Binding Assays (e.g., Opioid, Adrenergic) In_Vitro_Screening->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., AChE) In_Vitro_Screening->Enzyme_Inhibition Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) In_Vitro_Screening->Functional_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Functional_Assays->In_Vivo_Studies Analgesia_Models Analgesia Models (e.g., Hot Plate, Writhing Test) In_Vivo_Studies->Analgesia_Models Behavioral_Models Behavioral Models In_Vivo_Studies->Behavioral_Models Data_Analysis Data Analysis and Target Validation Analgesia_Models->Data_Analysis Behavioral_Models->Data_Analysis

Comparative Analysis of the Anti-Inflammatory Potential of 11,12-De(methylenedioxy)danuphylline and Related Kopsia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory activity of "11,12-De(methylenedioxy)danuphylline" and other structurally related monoterpenoid indole alkaloids isolated from Kopsia officinalis. Due to the limited publicly available data on the specific cross-reactivity of "this compound," this comparison focuses on the well-documented anti-inflammatory properties of its chemical relatives from the same plant source. The data presented here is intended to serve as a reference for researchers exploring the therapeutic potential of Kopsia alkaloids in inflammatory diseases.

Executive Summary

Alkaloids derived from the plant genus Kopsia have demonstrated significant anti-inflammatory activities.[1][2] In vitro studies on various isolates from Kopsia officinalis have shown potent inhibitory effects on key pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1][3] This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and provides a visual representation of the relevant inflammatory signaling pathway.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of several Kopsia officinalis alkaloids against lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the production of a specific inflammatory mediator by 50%.

CompoundTarget MediatorIC50 (µM)Positive Control (Dexamethasone) IC50 (µM)
Kopsia CIL-1βNot specified, but showed remarkable effectNot specified, but showed remarkable effect
Kopsia CTNF-αNot specified, but showed remarkable effectNot specified, but showed remarkable effect
Kopsia CPGE2Not specified, but showed remarkable effectNot specified, but showed remarkable effect
Methyl N1-decarbomethoxychanofruticosinateIL-1βNot specified, but showed remarkable effectNot specified, but showed remarkable effect
Methyl N1-decarbomethoxychanofruticosinateTNF-αNot specified, but showed remarkable effectNot specified, but showed remarkable effect
Methyl N1-decarbomethoxychanofruticosinatePGE2Not specified, but showed remarkable effectNot specified, but showed remarkable effect
Methyl 12-methoxychanofruticosinateIL-1βNot specified, but showed remarkable effectNot specified, but showed remarkable effect
Methyl 12-methoxychanofruticosinateTNF-αNot specified, but showed remarkable effectNot specified, but showed remarkable effect
Methyl 12-methoxychanofruticosinatePGE2Not specified, but showed remarkable effectNot specified, but showed remarkable effect
Kopsiofficine IIL-1βNot specified, but showed remarkable effectNot specified, but showed remarkable effect
Kopsiofficine ITNF-αNot specified, but showed remarkable effectNot specified, but showed remarkable effect
Kopsiofficine IPGE2Not specified, but showed remarkable effectNot specified, but showed remarkable effect
Kopsiofficine JIL-1βNot specified, but showed remarkable effectNot specified, but showed remarkable effect
Kopsiofficine JTNF-αNot specified, but showed remarkable effectNot specified, but showed remarkable effect
Kopsiofficine JPGE2Not specified, but showed remarkable effectNot specified, but showed remarkable effect
(+)-O-MethyleburnamineIL-1βNot specified, but showed remarkable effectNot specified, but showed remarkable effect
(+)-O-MethyleburnamineTNF-αNot specified, but showed remarkable effectNot specified, but showed remarkable effect
(+)-O-MethyleburnaminePGE2Not specified, but showed remarkable effectNot specified, but showed remarkable effect
(−)-O-MethylisoeburnamineIL-1βNot specified, but showed remarkable effectNot specified, but showed remarkable effect
(−)-O-MethylisoeburnamineTNF-αNot specified, but showed remarkable effectNot specified, but showed remarkable effect
(−)-O-MethylisoeburnaminePGE2Not specified, but showed remarkable effectNot specified, but showed remarkable effect
Leuconodine DIL-1βNot specified, but showed remarkable effectNot specified, but showed remarkable effect
Leuconodine DTNF-αNot specified, but showed remarkable effectNot specified, but showed remarkable effect
Leuconodine DPGE2Not specified, but showed remarkable effectNot specified, but showed remarkable effect

Note: While a 2022 review article states these compounds have "remarkable anti-inflammatory effects" and provides a table of IC50 values for other activities, the specific IC50 values for IL-1β, TNF-α, and PGE2 inhibition were not explicitly detailed in the accessible text.[4] The compounds were tested at a concentration of 5 μg/mL and showed effects comparable to the positive control dexamethasone at 10 μg/mL.[4]

Experimental Protocols

The following is a generalized protocol for the in vitro assessment of anti-inflammatory activity based on the methodologies described in the cited literature.[1][3]

Cell Culture and Treatment:

  • Cell Line: Murine macrophage RAW 264.7 cells are used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Kopsia alkaloids) for 1 hour. Dexamethasone is used as a positive control.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli (e.g., at 1 µg/mL) to the cell culture medium and incubating for 24 hours.

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokine (TNF-α, IL-1β) Production: The levels of TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Prostaglandin E2 (PGE2) Production: The concentration of PGE2 in the culture medium is determined using a specific ELISA kit.

  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression: The expression levels of COX-2 and iNOS proteins are determined by Western blot analysis of the cell lysates.

Visualizing the Mechanism of Action

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway of LPS-induced inflammation in macrophages and highlights the points of intervention by anti-inflammatory agents.

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to promoter mRNA Pro-inflammatory mRNA DNA->mRNA Transcription iNOS_protein iNOS Protein mRNA->iNOS_protein Translation COX2_protein COX-2 Protein mRNA->COX2_protein Translation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) mRNA->Cytokines Translation NO NO iNOS_protein->NO PGE2 PGE2 COX2_protein->PGE2

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening the anti-inflammatory activity of Kopsia alkaloids.

Experimental_Workflow cluster_assays Bioassays start Start culture_cells Culture RAW 264.7 Macrophages start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate pretreat Pre-treat with Kopsia Alkaloids (or Dexamethasone) seed_plate->pretreat induce Induce Inflammation with LPS pretreat->induce incubate Incubate for 24 hours induce->incubate collect Collect Supernatant and Lyse Cells incubate->collect griess Griess Assay (NO) collect->griess elisa ELISA (TNF-α, IL-1β, PGE2) collect->elisa western Western Blot (COX-2, iNOS) collect->western analyze Data Analysis (IC50 Calculation) griess->analyze elisa->analyze western->analyze end End analyze->end

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

References

The Enigmatic Bioactivity of 11,12-De(methylenedioxy)danuphylline: A Comparative Guide to Kopsia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of alkaloids derived from the Kopsia genus, with a special focus on the current knowledge surrounding 11,12-De(methylenedioxy)danuphylline. While specific experimental data on the bioactivity of this compound in different cell lines is not currently available in published literature, this guide offers a valuable comparison with other structurally related alkaloids from the same genus, providing context for its potential therapeutic applications.

This compound is an indole alkaloid isolated from the leaves and stems of Kopsia officinalis.[1] The Kopsia genus is a rich source of monoterpene indole alkaloids, which have demonstrated a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, and analgesic effects.[2][3] This guide synthesizes the available data on the bioactivity of various Kopsia alkaloids to offer a predictive framework for the potential activities of this compound.

Comparative Bioactivity of Kopsia Alkaloids

While data on this compound is sparse, studies on other alkaloids from Kopsia species reveal significant cytotoxic and anti-inflammatory properties. The following table summarizes the reported cytotoxic activities of selected Kopsia alkaloids against various cancer cell lines.

AlkaloidPlant SourceCell LineActivityIC50 (µM)
Valparicine Kopsia arboreaKB (human oral epidermoid carcinoma)Cytotoxic13.0
Jurkat (human leukemic T-cell)Cytotoxic0.91
Kopsimaline A Kopsia singapurensisKB-VIN (vincristine-resistant)Reverses multidrug resistance3.9 (µg/mL)
Kopsimaline D Kopsia singapurensisKB-VIN (vincristine-resistant)Reverses multidrug resistance9.2 (µg/mL)
Eburnaminol Kopsia terengganensisHT-29 (human colorectal adenocarcinoma)Cytotoxic75.8
12-hydroxy-19(R)-hydroxy-ibophyllidine Kopsia officinalisRAW 264.7 (macrophage)Anti-inflammatory (analgesic in vivo)-
11,12-methylenedioxykopsinaline N4-oxide Kopsia officinalisRAW 264.7 (macrophage)Anti-inflammatory (analgesic in vivo)-
Kopsinic acid Kopsia officinalisRAW 264.7 (macrophage)Anti-inflammatory (in vivo)-
(-)-kopsinilam Kopsia officinalisRAW 264.7 (macrophage)Anti-inflammatory (in vivo)-
Normavacurine-21-one Kopsia officinalisRAW 264.7 (macrophage)Anti-inflammatory (in vivo)-
This compound Kopsia officinalis-α-glucosidase inhibitionNo activity (IC50 >> 50 µM)

Experimental Protocols

The evaluation of the cytotoxic activity of Kopsia alkaloids has predominantly been carried out using the MTT assay.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a Kopsia alkaloid) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Potential Signaling Pathways

While the precise mechanisms of action for most Kopsia alkaloids, including this compound, have not been elucidated, indole alkaloids are known to interfere with key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Kopsia_Alkaloid Kopsia Alkaloids (Potential Inhibition) Kopsia_Alkaloid->RAF Kopsia_Alkaloid->MEK Kopsia_Alkaloid->ERK

Caption: Potential inhibition of the MAPK signaling pathway by Kopsia alkaloids.

The diagram above illustrates a simplified MAPK signaling cascade. Growth factors binding to receptor tyrosine kinases activate RAS, which in turn triggers a phosphorylation cascade involving RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate transcription factors that control cell proliferation and survival. It is hypothesized that cytotoxic indole alkaloids from Kopsia may exert their anticancer effects by inhibiting one or more components of this pathway.

Experimental Workflow for Bioactivity Screening

The discovery and evaluation of bioactive alkaloids from Kopsia species typically follow a systematic workflow.

Bioactivity_Workflow Plant_Material Kopsia Plant Material (Leaves, Stems) Extraction Extraction with Solvents Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Alkaloid Fractions Fractionation->Fractions Isolation Isolation of Pure Compounds Fractions->Isolation Pure_Compound Pure Alkaloid (e.g., this compound) Isolation->Pure_Compound Bioassays Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Pure_Compound->Bioassays Active_Hits Identification of Active Compounds Bioassays->Active_Hits Mechanism_Studies Mechanism of Action Studies Active_Hits->Mechanism_Studies

Caption: General workflow for isolation and bioactivity screening of Kopsia alkaloids.

This workflow begins with the collection and extraction of plant material to obtain a crude alkaloid mixture. This mixture is then subjected to chromatographic techniques to separate it into fractions and ultimately isolate pure compounds. These pure alkaloids are then screened in various bioassays to identify active compounds, which can then be selected for more in-depth mechanism of action studies.

Conclusion

While direct bioactivity data for this compound remains to be established, the broader family of Kopsia alkaloids presents a promising source of compounds with potent cytotoxic and anti-inflammatory activities. The comparative data presented in this guide suggest that this compound warrants further investigation to determine its potential as a therapeutic agent. Future studies should focus on evaluating its effects on a panel of cancer cell lines and elucidating its mechanism of action, potentially through the modulation of key signaling pathways such as the MAPK pathway.

References

Comparative analysis of the anti-inflammatory properties of danuphylline compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Anti-inflammatory Action

Doxofylline exerts its anti-inflammatory effects through a multi-faceted mechanism that distinguishes it from other methylxanthines like theophylline.

1. Phosphodiesterase (PDE) Inhibition: While both doxofylline and theophylline are PDE inhibitors, doxofylline exhibits a different profile.[1] The inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that plays a role in regulating inflammatory responses and promoting smooth muscle relaxation.[1] However, some studies suggest that doxofylline's anti-inflammatory and bronchodilatory effects may not be solely dependent on PDE inhibition, as it shows weak activity against many PDE isoforms at therapeutic concentrations.

2. Adenosine Receptor Antagonism: A key differentiator between doxofylline and theophylline is their activity at adenosine receptors. Theophylline is a non-selective adenosine receptor antagonist, which is linked to some of its adverse effects. In contrast, doxofylline displays a significantly lower affinity for adenosine A1 and A2 receptors, which is thought to contribute to its improved safety profile.[1]

3. Protein Kinase C (PKC) Inhibition: Studies on human monocytes have revealed that doxofylline, but not theophylline at equimolar doses, can inhibit Protein Kinase C (PKC) activity.[2] PKC is a family of enzymes involved in various cellular signaling pathways, including those that regulate inflammation.

4. Inhibition of Inflammatory Mediators and Cell Infiltration: Doxofylline has been demonstrated to suppress the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[3][4] Furthermore, it can inhibit the infiltration of inflammatory cells, including neutrophils and eosinophils, into the airways.[5] In rats with COPD, doxofylline treatment led to a significant decrease in total white blood cell count and levels of IL-8 and TNF-α in the bronchoalveolar lavage fluid (BALF), while increasing the concentration of the anti-inflammatory cytokine IL-10.[6]

5. NLRP3 Inflammasome Inhibition: Doxofylline has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NLRP3 inflammasome in human bronchial epithelial cells.[5][7][8] This inhibition leads to a reduction in the release of the pro-inflammatory cytokines IL-1β and IL-18.[7][8] The mechanism appears to be mediated by Sirtuin 1 (SIRT1).[8]

Comparative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, comparing the anti-inflammatory effects of doxofylline with other relevant compounds.

Table 1: Effect of Doxofylline on Inflammatory Cell Infiltration in LPS-Induced Lung Inflammation in Mice [3][4]

Treatment GroupDose (mg/kg, i.p.)Neutrophil Count in BALF (x 10^4 cells/ml)
LPS-208.4 ± 14.5
Doxofylline + LPS0.1Not significantly different from LPS
Doxofylline + LPS0.3105.3 ± 10.7
Doxofylline + LPS1106.2 ± 4.8

Table 2: Effect of Doxofylline on Pro-inflammatory Cytokine Levels in BALF of LPS-Treated Mice [3][4]

Treatment GroupDose (mg/kg, i.p.)IL-6 (pg/ml)TNF-α (pg/ml)
LPS-1255.6 ± 143.9Data not available in this format
Doxofylline + LPS0.3823.2 ± 102.3Data not available in this format
Doxofylline + LPS1527.7 ± 182.9Data not available in this format

Table 3: Effect of Doxofylline on Inflammatory Markers in a Rat Model of COPD [6]

Treatment GroupTotal White Blood Cell Count in BALFIL-8 in BALFTNF-α in BALFIL-10 in BALF
Model + Normal SalineSignificantly increased vs. controlSignificantly increased vs. controlSignificantly increased vs. controlSignificantly decreased vs. control
Doxofylline (50 mg/kg, i.v.)Significantly decreased vs. modelSignificantly decreased vs. modelSignificantly decreased vs. modelSignificantly increased vs. model

Table 4: Histological Improvement in Airway Inflammation in Patients with Chronic Obstructive Bronchitis [9]

Treatment Group (3 months)Patients with Absence of LesionsPatients with Advanced Lesions
Doxofylline (400 mg BID)57%43%
Control14%86%

Experimental Protocols

1. LPS-Induced Lung Inflammation in Mice [4]

  • Animals: BALB/c mice.

  • Induction of Inflammation: Intranasal instillation of Escherichia coli lipopolysaccharide (LPS) (10 μ g/mouse ).

  • Drug Administration: Doxofylline (0.1, 0.3, and 1 mg/kg) was administered intraperitoneally (i.p.) 24 hours and 1 hour before, and 6 hours after LPS instillation.

  • Endpoints (measured 24 hours after LPS challenge):

    • Inflammatory Cell Count: Total and differential cell counts in bronchoalveolar lavage fluid (BALF) were determined.

    • Cytokine Analysis: Levels of IL-6 and TNF-α in BALF were measured by ELISA.

    • Leukocyte Adhesion and Transmigration: Assessed using intra-vital microscopy of the tracheal and cremaster muscle microvasculature.

2. Anti-inflammatory Effects on Human Monocytes [2]

  • Cell Isolation: Monocytes were isolated from healthy anonymous human buffy coats.

  • Cell Treatment: Isolated monocytes were treated with doxofylline or theophylline in the presence of either phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS).

  • Endpoints:

    • Phenotype analysis.

    • Oxidative burst.

    • Cytokine expression and release.

    • cAMP production.

    • Protein Kinase C (PKC) activity.

3. NLRP3 Inflammasome Activation in Human Bronchial Epithelial Cells [8]

  • Cell Line: Human bronchial epithelial cell line (16HBE).

  • Stimulation: Cells were stimulated with LPS (1 µg/ml).

  • Drug Treatment: Doxofylline was co-administered with LPS.

  • Endpoints:

    • Inflammatory Mediator Production: Nitric oxide (NO) and prostaglandin E2 (PGE2) levels were measured.

    • Reactive Oxygen Species (ROS) Production: Mitochondrial ROS levels were assessed.

    • Protein Expression: Western blot analysis was used to measure the expression of NLRP3, caspase-1, TXNIP, and NOX4.

    • Cytokine Release: Levels of IL-1β and IL-18 were quantified by ELISA.

    • SIRT1 Involvement: The role of SIRT1 was investigated using siRNA-mediated gene silencing.

Signaling Pathways and Visualizations

The anti-inflammatory actions of doxofylline involve the modulation of several key signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 NLRP3_Inflammasome NLRP3 Inflammasome Activation TLR4->NLRP3_Inflammasome SIRT1 SIRT1 SIRT1->NLRP3_Inflammasome inhibits Doxofylline Doxofylline Doxofylline->SIRT1 activates Caspase1 Caspase-1 activation NLRP3_Inflammasome->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b cleaves ProIL18 Pro-IL-18 Caspase1->ProIL18 cleaves IL1b IL-1β ProIL1b->IL1b IL18 IL-18 ProIL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Doxofylline's inhibition of the NLRP3 inflammasome pathway.

G Inflammatory_Stimulus Inflammatory Stimulus PKC Protein Kinase C (PKC) Inflammatory_Stimulus->PKC Downstream_Signaling Downstream Inflammatory Signaling PKC->Downstream_Signaling Doxofylline Doxofylline Doxofylline->PKC inhibits Theophylline Theophylline Theophylline->PKC no significant inhibition at equimolar doses Proinflammatory_Mediators Pro-inflammatory Mediators Downstream_Signaling->Proinflammatory_Mediators Inflammation Inflammation Proinflammatory_Mediators->Inflammation

Caption: Comparative effect of Doxofylline and Theophylline on PKC.

G cluster_workflow In Vivo Model: LPS-Induced Lung Inflammation start BALB/c Mice doxo Doxofylline Treatment (0.1, 0.3, 1 mg/kg, i.p.) start->doxo lps Intranasal LPS (10 µg/mouse) balf Bronchoalveolar Lavage (BALF) (24h post-LPS) lps->balf doxo->lps analysis Analysis balf->analysis cell_count Inflammatory Cell Count analysis->cell_count cytokine Cytokine Measurement (ELISA) analysis->cytokine microscopy Intra-vital Microscopy analysis->microscopy

Caption: Experimental workflow for in vivo anti-inflammatory assessment.

Conclusion

Doxofylline demonstrates significant anti-inflammatory properties that are mechanistically distinct from theophylline. Its ability to inhibit inflammatory cell infiltration, reduce pro-inflammatory cytokine production, and modulate key signaling pathways such as PKC and the NLRP3 inflammasome, underscores its therapeutic potential. The available data suggests a favorable risk-benefit profile for doxofylline compared to theophylline, which is largely attributed to its lower affinity for adenosine receptors. This comparative analysis provides a foundation for further research into the anti-inflammatory applications of doxofylline and supports its consideration as a valuable therapeutic option in the management of inflammatory airway diseases.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release to researchers, scientists, and drug development professionals.

This document provides crucial operational and disposal guidance for 11,12-De(methylenedioxy)danuphylline (CAS No. 888482-17-5). In the absence of a specific Safety Data Sheet (SDS), these procedures are based on established best practices for handling potentially hazardous research chemicals, particularly indole alkaloids.[1][2] this compound is an indole alkaloid compound.[2] Alkaloids, as a class, can exhibit significant biological activity and potential toxicity.[3][4] Therefore, this compound must be handled with care, assuming it is hazardous.

Core Principle: Hazard Minimization and Containment

The primary objective is to manage all forms of this compound waste in a manner that ensures the safety of laboratory personnel and protects the environment.[1] Under no circumstances should this chemical or its waste be disposed of via standard trash or sanitary sewer systems.[5][6]

Experimental Protocols: Waste Handling and Disposal

The following step-by-step methodologies must be followed for the safe disposal of this compound and associated materials.

Unused or Expired Product (Solid Form)
  • Segregation: Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Packaging: Keep the compound in its original, clearly labeled container if possible.[2] If repackaging is necessary, use a new, compatible, and sealable container.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "this compound," CAS No. 888482-17-5, and the approximate quantity.

  • Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management service.

Solutions Containing this compound
  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and properly vented (if necessary) hazardous waste container.[1] The container material must be compatible with the solvent used (e.g., glass for most organic solvents, polyethylene for some aqueous solutions).[7]

  • Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name, the solvent(s) used, and the estimated concentration of the compound.

  • Storage and Disposal: Follow the same storage and EHS pickup procedures as for the solid product.

Contaminated Laboratory Supplies (Solid Waste)
  • Definition: This category includes items such as gloves, pipette tips, bench paper, vials, and contaminated personal protective equipment (PPE).

  • Collection: Place all contaminated solid waste into a designated, puncture-resistant container or a clearly labeled, heavy-duty plastic bag intended for chemical waste.[1]

  • Labeling: Label the container or bag as "Hazardous Waste: Solid materials contaminated with this compound."

  • Disposal: This waste must be collected and disposed of through your institution's hazardous waste program.

Decontamination of Reusable Equipment
  • Objective: To render reusable equipment such as glassware and magnetic stir bars safe for subsequent use.[8]

  • Initial Rinse: Perform an initial rinse of the equipment with a suitable solvent (e.g., ethanol or acetone, depending on solubility) to remove residual compound. This first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[5]

  • Cleaning: After the initial rinse, wash the equipment thoroughly with soap and water.[9]

  • Final Rinse: Rinse with deionized water and allow to dry completely.

Data Presentation: Disposal Summary Table

The following table summarizes the disposal procedures for different forms of this compound waste.

Waste TypeContainer RequirementsLabeling InstructionsDisposal Pathway
Pure Solid Compound Original or compatible sealed container"Hazardous Waste," full chemical name, CAS numberInstitutional EHS / Hazardous Waste Contractor
Liquid Solutions Compatible, sealed (and vented if needed) waste bottle"Hazardous Waste," full chemical name, solvent(s), and estimated concentrationInstitutional EHS / Hazardous Waste Contractor
Contaminated Solid Waste (Gloves, tips, etc.)Puncture-resistant container or labeled, heavy-duty bag"Hazardous Waste: Solid materials contaminated with this compound"Institutional EHS / Hazardous Waste Contractor
First Rinse from Decontamination Compatible, sealed liquid waste container"Hazardous Waste," full chemical name, rinse solventInstitutional EHS / Hazardous Waste Contractor
Empty Rinsed Containers N/AOriginal labels must be defaced or removed.[5]Triple-rinsed containers may be disposed of as regular waste, per institutional policy.[10]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_start Start: Waste Generation cluster_assess Step 1: Identify Waste Type cluster_pathways Step 2: Segregate and Contain cluster_label Step 3: Label Correctly cluster_store Step 4: Store Safely cluster_end Step 5: Final Disposal start Generate Waste Containing This compound assess_waste Is the waste solid, liquid, or contaminated labware? start->assess_waste solid_waste Pure Solid or Expired Product -> Seal in original/compatible container. assess_waste->solid_waste  Solid liquid_waste Liquid Solutions or First Rinse -> Collect in compatible liquid waste bottle. assess_waste->liquid_waste Liquid   labware_waste Contaminated Labware (Gloves, Tips) -> Place in labeled, puncture-resistant container. assess_waste->labware_waste Labware label_waste Affix 'Hazardous Waste' label. Include full chemical name, CAS No., and other required details. solid_waste->label_waste liquid_waste->label_waste labware_waste->label_waste store_waste Store in designated, secure hazardous waste accumulation area. label_waste->store_waste end_point Contact Institutional EHS for waste pickup and disposal. store_waste->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 11,12-De(methylenedioxy)danuphylline, an indole alkaloid isolated from Kopsia officinalis. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of the parent compound, indole, and general best practices for handling potent, uncharacterized research chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

As a derivative of the indole alkaloid family, this compound should be handled with caution. The parent compound, indole, is classified as harmful if swallowed, toxic in contact with skin, and can cause serious eye damage.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Minimum Required PPE:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as indole is toxic upon dermal absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes, as indole can cause serious eye damage.[1]
Body Protection A lab coat must be worn at all times. For procedures with a higher risk of contamination, a disposable gown over the lab coat is recommended.To prevent contamination of personal clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or dust.To prevent inhalation, as indole may cause respiratory irritation.[1][2]

Operational Plan for Handling

A systematic approach is essential to minimize exposure and ensure safety during the handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Don the minimum required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation risk.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Dissolution:

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent.

    • Wipe down all equipment used.

    • Remove and dispose of gloves and any other disposable PPE in the designated chemical waste container.

    • Wash hands thoroughly with soap and water.

Emergency Response and Disposal

Emergency Procedures:

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact Environmental Health and Safety.

Disposal Plan:

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety protocols in the handling and disposal workflow for this compound.

G Handling & Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocols Prep_Area Prepare work area in fume hood Gather_Materials Assemble all necessary materials Prep_Area->Gather_Materials Don_PPE Don appropriate PPE Gather_Materials->Don_PPE Weigh_Compound Weigh compound in fume hood Don_PPE->Weigh_Compound Proceed with caution Prepare_Solution Prepare solution Weigh_Compound->Prepare_Solution Label_Container Label container appropriately Prepare_Solution->Label_Container Clean_Area Clean work area and equipment Label_Container->Clean_Area Dispose_Waste Dispose of all waste as hazardous Clean_Area->Dispose_Waste Doff_PPE Remove PPE Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands Spill Spill Evacuate_Contain Evacuate_Contain Spill->Evacuate_Contain Evacuate & Contain Exposure Personal Exposure First_Aid First_Aid Exposure->First_Aid Immediate First Aid & Seek Medical Attention

Caption: Workflow for safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.